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  • Product: D-Altrose-1-13C
  • CAS: 70849-27-3

Core Science & Biosynthesis

Foundational

Introduction: The Convergence of a Rare Sugar and Isotopic Labeling

An In-depth Technical Guide to D-Altrose-1-¹³C For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of D-Altrose-1-¹³C, an isotopically labeled monosaccha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to D-Altrose-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of D-Altrose-1-¹³C, an isotopically labeled monosaccharide. We will delve into its chemical structure, physicochemical properties, and core applications, with a particular focus on its utility as a tracer in metabolic research. The information presented is intended to provide senior application scientists and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in advanced experimental designs.

D-Altrose is an aldohexose, a six-carbon monosaccharide that is an epimer of D-mannose at the C-3 position.[1][2] While it is considered an "unnatural" or rare sugar due to its low abundance in nature, its unique stereochemistry makes it a subject of interest in glycobiology and medicinal chemistry.[1][2]

The true power of D-Altrose in a research context is unlocked through isotopic labeling. Isotopic labeling is a technique where one or more atoms in a molecule are replaced with an isotope of that element.[3] D-Altrose-1-¹³C is D-Altrose that has been chemically synthesized to contain a stable (non-radioactive) heavy isotope of carbon, Carbon-13 (¹³C), at the first carbon position (C1).[4][5] This substitution does not significantly alter the chemical properties of the molecule, allowing it to be processed by enzymes and metabolic pathways in the same manner as its unlabeled counterpart.[6] Its utility lies in its function as a tracer, enabling researchers to track its journey through complex biochemical networks with high precision using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][7]

Chemical Structure and Properties

The defining feature of D-Altrose-1-¹³C is the specific placement of the ¹³C isotope at the anomeric carbon. This position is the aldehyde group in the linear form and becomes the hemiacetal in the cyclic forms.

Molecular Identity:

  • Chemical Name: (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-(1-¹³C)hexanal

  • Molecular Formula: C₅¹³CH₁₂O₆

  • Molecular Weight: Approximately 181.15 g/mol [4][5]

In aqueous solution, D-Altrose exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms.[8][9] Each cyclic form further exists as α and β anomers, differing in the stereochemistry at the C1 carbon.

Caption: Equilibrium between the linear and cyclic (α-D-altropyranose) forms of D-Altrose-1-¹³C.

Physicochemical Data

A single isotopic substitution has a negligible effect on macroscopic properties like solubility or appearance.[10] Therefore, the properties of D-Altrose-1-¹³C are essentially identical to those of unlabeled D-Altrose.

PropertyValueSource
Appearance White crystalline solid[2]
Solubility Soluble in water; practically insoluble in methanol[1][2]
Isotopic Purity Typically >98% for research-grade material[6]
Stability Stable isotopes do not undergo radioactive decay[6]
CAS Number 70849-27-3[4]

Core Application: ¹³C Metabolic Flux Analysis (¹³C-MFA)

The primary and most powerful application of D-Altrose-1-¹³C is in Metabolic Flux Analysis (MFA) . ¹³C-MFA is a sophisticated experimental technique used to quantify the rates (fluxes) of reactions within the metabolic network of a cell or organism.[11][12]

The Causality of ¹³C-MFA

The fundamental principle of ¹³C-MFA is to introduce a ¹³C-labeled substrate into a biological system at a steady state.[13] As the cells metabolize the labeled compound, the ¹³C atom is incorporated into various downstream metabolites. The specific pattern of ¹³C incorporation—the mass isotopomer distribution (MID)—is a direct consequence of the relative activities of the metabolic pathways involved.[11] By measuring these MIDs using mass spectrometry or NMR, and applying computational modeling, it is possible to deduce the in vivo fluxes through central carbon metabolism, such as glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.[13][14]

This technique provides a functional readout of the metabolic phenotype, offering profound insights into how cells rewire their metabolism in response to genetic mutations, disease states, or therapeutic interventions.[14]

G cluster_exp Experimental Phase cluster_comp Computational Phase A 1. Introduce D-Altrose-1-¹³C to Cell Culture B 2. Achieve Isotopic Steady State A->B C 3. Quench Metabolism & Extract Metabolites B->C D 4. Measure Mass Isotopomer Distributions (MS, NMR) C->D E 5. Input Measured MIDs into Metabolic Model D->E Data Input F 6. Perform Statistical Regression E->F G 7. Calculate Intracellular Metabolic Fluxes F->G G->A Hypothesis Generation for Next Experiment

Caption: A high-level workflow for a ¹³C Metabolic Flux Analysis (MFA) experiment.

Analytical Characterization: The Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for verifying the structure and confirming the precise location of the isotopic label in D-Altrose-1-¹³C.[6] The ¹³C nucleus has a nuclear spin that makes it NMR-active. In a natural abundance sample, only about 1.1% of carbon atoms are ¹³C, leading to weak signals. However, in a selectively labeled compound like D-Altrose-1-¹³C, the signal from the C1 carbon is dramatically enhanced, making its identification unambiguous.[8]

High-resolution ¹³C NMR can also resolve the signals corresponding to the different tautomeric forms (α/β pyranose and furanose) present in solution.[8]

¹³C NMR Chemical Shifts for D-[1-¹³C]altrose

The following data represents the ¹³C chemical shifts (in ppm) for the labeled C1 carbon of D-Altrose-1-¹³C in its various isomeric forms in a D₂O solvent.

Tautomeric FormC1 Chemical Shift (ppm)
α-pyranose 95.3
β-pyranose 93.3
α-furanose 102.7
β-furanose 96.9
Data sourced from Omicron Biochemicals, Inc.[15]

Experimental Protocol: A Self-Validating Workflow for ¹³C-Tracer Studies

This section outlines a generalized, self-validating protocol for using D-Altrose-1-¹³C in a cell-based metabolic labeling experiment. The causality behind each step is explained to ensure trustworthiness and reproducibility.

Objective: To quantify the incorporation of carbon from D-Altrose-1-¹³C into central carbon metabolites.

Step 1: Cell Culture and Isotopic Labeling
  • Culture Cells: Grow cells of interest to mid-log phase under standard conditions to ensure they are in a state of balanced growth.

  • Prepare Labeling Medium: Prepare a culture medium where the primary carbohydrate source (e.g., glucose) is replaced with D-Altrose-1-¹³C at a known concentration.

    • Causality: Using the labeled substrate as the primary carbon source forces the cells to utilize it, ensuring the ¹³C label is incorporated throughout the metabolic network.

  • Introduce Label: Switch the cells from the standard medium to the ¹³C-labeling medium. Culture the cells for a duration sufficient to reach isotopic steady state (typically several cell-doubling times).

    • Causality: Reaching isotopic steady state means the labeling patterns in the metabolites are stable and directly reflect the underlying metabolic fluxes. This is a critical assumption for MFA calculations.

Step 2: Metabolite Extraction
  • Quench Metabolism: Rapidly aspirate the labeling medium and wash the cells with an ice-cold saline solution. Immediately add a pre-chilled (-80°C) extraction solvent, such as 80% methanol.[16]

    • Causality: This step is crucial to instantly halt all enzymatic activity, preventing any changes in metabolite levels or labeling patterns post-harvest. The cold temperature is essential for effective quenching.

  • Harvest and Lyse: Scrape the cells and collect the cell/solvent mixture. Lyse the cells (e.g., via sonication or freeze-thaw cycles) to release intracellular metabolites.

  • Separate Phases: Centrifuge the lysate at high speed at 4°C to pellet cell debris and macromolecules (proteins, DNA). Collect the supernatant, which contains the small-molecule metabolites.[16]

Step 3: Sample Preparation for GC-MS Analysis
  • Dry Extract: Evaporate the solvent from the metabolite extract completely using a vacuum concentrator.

    • Causality: The subsequent derivatization reactions are sensitive to water and must be performed on a dry sample.

  • Derivatize Metabolites: Perform a two-step derivatization process.

    • Oximation: Add a solution of hydroxylamine hydrochloride in pyridine to the dried extract and heat. This step protects aldehyde and ketone groups.[16]

    • Silylation: Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat. This step replaces acidic protons on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.[16]

    • Causality: Monosaccharides and their derivatives are polar and non-volatile. Derivatization makes them volatile and thermally stable, which is a prerequisite for analysis by Gas Chromatography (GC).

Step 4: Instrumental Analysis and Data Processing
  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The GC separates the individual metabolites, and the MS analyzes the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distributions for each metabolite.

  • Data Correction: Correct the raw mass spectrometry data for the natural abundance of ¹³C and other isotopes to isolate the labeling pattern derived solely from the D-Altrose-1-¹³C tracer.

Sources

Exploratory

Introduction: The Significance of Isotopically Labeled D-Altrose

An In-Depth Technical Guide to the Synthesis and Purification of D-Altrose-1-¹³C For Researchers, Scientists, and Drug Development Professionals D-Altrose is a rare aldohexose, an epimer of D-allose and D-mannose, that h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Purification of D-Altrose-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

D-Altrose is a rare aldohexose, an epimer of D-allose and D-mannose, that holds considerable interest in glycobiology and medicinal chemistry. While its natural abundance is extremely limited, its unique stereochemistry makes it a valuable building block for synthesizing complex carbohydrates and biologically active molecules. The introduction of a stable isotope label, such as Carbon-13 (¹³C), at a specific position transforms the molecule into a powerful probe for metabolic studies. D-Altrose-1-¹³C, specifically, allows researchers to trace the metabolic fate of the C1 carbon through various biochemical pathways using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.[1][2] This guide provides a detailed examination of a robust method for the synthesis of D-Altrose-1-¹³C, focusing on the venerable Kiliani-Fischer synthesis for its direct and efficient incorporation of the isotopic label, followed by a critical discussion of the purification strategies required to isolate the high-purity final product.[1][3]

Core Synthetic Strategy: The ¹³C-Labeled Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a classic method for elongating the carbon chain of an aldose by one carbon.[4] Its primary advantage for this topic is the direct and unambiguous introduction of the ¹³C label at the C1 position. The synthesis commences with a five-carbon aldose, D-ribose, and adds a ¹³C-labeled cyanide ion, which ultimately becomes the C1 aldehyde carbon of the resulting hexoses.

Causality Behind the Choice of Method

The choice of the Kiliani-Fischer synthesis is predicated on its efficiency in carbon chain elongation and isotopic labeling in a single, well-understood step. The nucleophilic addition of cyanide to the aldehyde group of D-ribose is the key reaction. By employing potassium cyanide enriched with ¹³C (K¹³CN), the isotope is seamlessly integrated at the new stereocenter.[1] This reaction is not stereoselective, leading to the formation of two C2 epimers: D-altronic acid and D-allonic acid.[5] This mixture is a necessary consequence of the reaction mechanism but can be resolved in subsequent steps.

Visualizing the Synthetic Workflow

The overall process from D-ribose to the epimeric mixture of ¹³C-labeled hexoses is outlined below.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Lactonization cluster_3 Step 4: Reduction DRibose D-Ribose Cyanohydrins Epimeric Cyanohydrins-¹³C DRibose->Cyanohydrins + K13CN K¹³CN K13CN->Cyanohydrins AldonicAcids Epimeric Aldonic Acids-¹³C Cyanohydrins->AldonicAcids H₂O / H⁺ Lactones Epimeric γ-Lactones-¹³C AldonicAcids->Lactones Heat / Acid Hexoses D-Altrose-1-¹³C & D-Allose-1-¹³C (Epimeric Mixture) Lactones->Hexoses Na(Hg) / H⁺ G Mixture Epimeric Mixture (D-Altrose-1-¹³C & D-Allose-1-¹³C) Column Preparative Chromatography Column (e.g., Dowex 50W-X8, Ca²⁺ form) Mixture->Column Load Elution Isocratic Elution (Degassed, Deionized Water) Column->Elution Fractions Fraction Collection Elution->Fractions Analysis TLC / HPLC Analysis Fractions->Analysis Allose Purified D-Allose-1-¹³C Analysis->Allose Pool Early Fractions* Altrose Purified D-Altrose-1-¹³C Analysis->Altrose Pool Late Fractions*

Sources

Foundational

D-Altrose: The Unnatural Epimer – Biological Function, Synthesis, and Therapeutic Utility

Executive Summary D-Altrose (C₆H₁₂O₆) is a rare aldohexose and the C-3 epimer of D-Mannose. Unlike its naturally occurring isomer D-Glucose, D-Altrose is defined as an "unnatural" or "rare" sugar, appearing in nature onl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Altrose (C₆H₁₂O₆) is a rare aldohexose and the C-3 epimer of D-Mannose. Unlike its naturally occurring isomer D-Glucose, D-Altrose is defined as an "unnatural" or "rare" sugar, appearing in nature only in trace amounts or as the L-enantiomer in specific bacteria (Butyrivibrio fibrisolvens).

For researchers and drug developers, D-Altrose represents a frontier in glyco-engineering and metabolic modulation . Its structural similarity to D-Mannose and L-Fucose allows it to act as a metabolic decoy, potentially inhibiting specific glycosyltransferases or altering the immunogenicity of therapeutic antibodies. Furthermore, its production via the Izumoring strategy —specifically through the enzymatic isomerization of D-Psicose (D-Allulose)—has become a standardized, albeit complex, bioprocess.

This guide provides a technical deep-dive into the synthesis, biological behavior, and experimental handling of D-Altrose.[1][2]

Part 1: Chemical & Structural Identity[3][4]

D-Altrose is an aldohexose with a unique stereochemical configuration. To understand its reactivity and biological "invisibility," one must map its relationship to common hexoses.

  • Formula: C₆H₁₂O₆

  • Molecular Weight: 180.16 g/mol

  • Stereochemistry: It is the C-3 epimer of D-Mannose and the C-2 epimer of D-Allose .

  • Fischer Projection Configuration:

    • C2: Hydroxyl on Left (L)

    • C3: Hydroxyl on Right (R)[3]

    • C4: Hydroxyl on Right (R)

    • C5: Hydroxyl on Right (R)[3]

    • Mnemonic: "Altruists are Left, Right, Right, Right."

Structural Comparison Table
SugarRelation to D-AltroseC2C3C4C5Biological Status
D-Altrose Target Left Right Right Right Rare / Unnatural
D-MannoseC-3 EpimerLeftLeftRightRightCommon / Natural
D-AlloseC-2 EpimerRightRightRightRightRare
D-GlucoseC-2, C-3 IsomerRightLeftRightRightUniversal Fuel

Part 2: The Izumoring Strategy & Enzymatic Synthesis[1]

The industrial and research-grade production of D-Altrose relies on the Izumoring Strategy , a comprehensive framework connecting all hexoses via enzymatic isomerizations. D-Altrose sits in the "Rare Sugar" quadrant, typically accessed from D-Psicose (D-Allulose).[1][2]

The Enzymatic Pathway

The most efficient route utilizes L-Rhamnose Isomerase (L-RhI) (EC 5.3.1.14). This enzyme, typically sourced from Pseudomonas stutzeri or Bacillus pallidus, possesses broad substrate specificity, catalyzing the reversible isomerization between ketoses and aldoses.

  • Substrate: D-Psicose (Ketose)

  • Intermediate: D-Allose (Aldose)

  • Product: D-Altrose (Aldose)[1][3][4]

Mechanism: L-RhI facilitates the proton transfer between C1 and C2. While D-Psicose is the starting material, the reaction establishes an equilibrium mixture of D-Psicose, D-Allose, and D-Altrose.[1]

Visualization: The D-Altrose Synthesis Pathway

Izumoring_Altrose cluster_conditions Reaction Conditions Psicose D-Psicose (Ketose) Allose D-Allose (Aldose) Psicose->Allose Epimerization (C3) Altrose D-Altrose (Aldose) Allose->Altrose Isomerization (C2) L_RhI L-Rhamnose Isomerase (L-RhI) L_RhI->Psicose L_RhI->Allose L_RhI->Altrose params Temp: 60-70°C pH: 7.0-8.0 Cofactor: 1mM Mn2+

Caption: The Izumoring pathway for D-Altrose synthesis. L-Rhamnose Isomerase catalyzes the equilibrium between D-Psicose, D-Allose, and D-Altrose.[1]

Part 3: Biological Function & Therapeutic Applications[2][7]

Metabolic Inertness & ROS Suppression

D-Altrose is poorly metabolized by mammalian cells, making it a "zero-calorie" sugar candidate. However, its significance lies in its mitochondrial modulation .

  • Mechanism: Like its isomer D-Allose, D-Altrose has been observed to suppress the generation of Reactive Oxygen Species (ROS) in mitochondria. It competes with D-Glucose for cellular entry (via GLUT transporters) but does not efficiently enter glycolysis, thereby reducing the electron flux through the electron transport chain and limiting superoxide production.

  • Significance: This property is being investigated for cryoprotection (reducing oxidative stress during organ preservation) and ischemia-reperfusion injury mitigation.[5]

Glyco-Engineering: The Fucose Decoy

One of the most promising applications of D-Altrose is in the modification of therapeutic proteins (e.g., monoclonal antibodies).

  • The Target: L-Fucose is a critical component of N-glycans. High fucose levels on antibodies (IgG) reduce their affinity for the FcγRIIIa receptor, lowering Antibody-Dependent Cellular Cytotoxicity (ADCC).

  • The Strategy: D-Altrose is structurally similar to L-Fucose and D-Arabinose. When supplemented in CHO (Chinese Hamster Ovary) cell culture media, D-Altrose can act as a substrate analog or inhibitor for fucosyltransferases.

  • Outcome: This leads to the production of afucosylated antibodies or antibodies with altered glycan profiles, which exhibit significantly higher ADCC activity—a critical goal in cancer immunotherapy.

Part 4: Experimental Protocols

Protocol A: Enzymatic Synthesis of D-Altrose

Objective: Produce D-Altrose from D-Psicose using recombinant L-Rhamnose Isomerase.[2]

Reagents:

  • Substrate: D-Psicose (500 g/L stock).[1]

  • Enzyme: Purified L-Rhamnose Isomerase (e.g., from B. pallidus expressed in E. coli).

  • Buffer: 50 mM HEPES or EPPS, pH 8.0.

  • Cofactor: 1 mM MnCl₂.[1][2]

Workflow:

  • Preparation: Mix D-Psicose (final conc. 50 g/L) with buffer and MnCl₂.

  • Initiation: Add L-RhI (20–50 U/mL).

  • Incubation: Incubate at 60°C with gentle shaking (200 rpm).

    • Note: High temperature favors the equilibrium shift towards rare aldoses and improves enzyme kinetics.

  • Termination: Stop reaction after 24 hours by boiling for 10 minutes to denature the enzyme.

  • Clarification: Centrifuge at 10,000 x g for 15 mins to remove protein precipitate.

Protocol B: HPLC Analysis & Separation

Separating D-Altrose from D-Allose and D-Psicose is challenging due to their structural similarity.

System: High-Performance Liquid Chromatography (HPLC) Detector: Refractive Index (RI) Detector

ComponentSpecificationRationale
Column Calcium-form cation exchange (e.g., Sugar-D or Aminex HPX-87C)Ca²⁺ ions complex differentially with hydroxyl groups based on axial/equatorial orientation.
Mobile Phase Degassed ddH₂OSimple, isocratic elution prevents baseline drift in RI detection.
Flow Rate 0.5 - 0.6 mL/minLow flow improves resolution of epimers.
Temperature 80°C - 85°CHigh temperature minimizes peak broadening by improving mass transfer.

Retention Order (Typical on Ca²⁺ column):

  • D-Psicose (Fastest)

  • D-Allose[1][2][6][7][8][9]

  • D-Altrose (Slowest - strongest interaction with Ca²⁺ due to specific OH orientation).

References

  • Lim, Y. R., & Oh, D. K. (2011).[5] Microbial metabolism and biotechnological production of D-allose.[2][9][10] Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Hossain, M. A., et al. (2006). Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection. (Discusses D-Altrose/D-Allose ROS effects). Retrieved from [Link]

  • Menavuvu, B. T., et al. (2006). Novel substrate specificity of D-arabinose isomerase from Klebsiella pneumoniae and its application to production of D-altrose from D-psicose. Journal of Bioscience and Bioengineering. Retrieved from [Link]

  • Glawar, A. F., et al. (2013). Arabinosylation of recombinant human immunoglobulin-based protein therapeutics. (Details D-Altrose as a fucose analog). Retrieved from [Link]

Sources

Exploratory

Tracing the Metabolic Pulse: A Technical Guide to Stable Isotope Labeling in Metabolomics

The Paradigm Shift: From Static Snapshots to Dynamic Movies In drug development and systems biology, standard metabolomics (profiling) provides a static snapshot of cellular abundance. While identifying what is present,...

Author: BenchChem Technical Support Team. Date: February 2026

The Paradigm Shift: From Static Snapshots to Dynamic Movies

In drug development and systems biology, standard metabolomics (profiling) provides a static snapshot of cellular abundance. While identifying what is present, it fails to explain why. A high concentration of lactate could indicate upregulated glycolysis (Warburg effect) or a blockage in downstream excretion.

Stable Isotope Labeling (SIL) resolves this ambiguity by introducing a heavy-isotope labeled precursor (tracer) into the system. By tracking the incorporation of this tracer into downstream metabolites, researchers move from observing "pool sizes" to measuring metabolic flux —the rate at which metabolites flow through a pathway.[1] This is the gold standard for defining Mechanism of Action (MoA) and assessing mitochondrial toxicity in pre-clinical assays.

Fundamental Principles

The Physics of Mass Shift

SIL relies on the substitution of common atoms (


C, 

N,

H) with their stable, heavy counterparts (

C,

N,

H/Deuterium). These isotopes are chemically identical to the natural forms but possess a distinct mass difference detectable by Mass Spectrometry (MS).
  • Isotopologues: Molecules that differ only in their isotopic composition (e.g., Glucose M+0 vs. Glucose M+6).

  • Mass Isotopomer Distribution (MID): The relative abundance of each isotopologue (M+0, M+1, M+2...) within a metabolite pool. This distribution is the primary readout of an SIL experiment.

Visualization of the SIL Workflow

The following diagram illustrates the logical flow from tracer selection to flux quantification.

SIL_Workflow Tracer 1. Tracer Selection (e.g., [U-13C]Glucose) Culture 2. Cell Culture (Steady State vs. Kinetic) Tracer->Culture Media Exchange Quench 3. Metabolism Quenching (Critical Step) Culture->Quench Timepoint t MS_Acq 4. HRMS Acquisition (SIM / Full Scan) Quench->MS_Acq Extraction Data_Proc 5. Data Processing (NAC & MID Calculation) MS_Acq->Data_Proc Raw Spectra Flux_Map 6. Flux Map (Pathway Activity) Data_Proc->Flux_Map Modeling

Figure 1: The end-to-end workflow for Stable Isotope Labeling, highlighting the critical quenching step to preserve metabolic fidelity.

Strategic Experimental Design

The success of a flux experiment is determined before the first cell is seeded. The choice of tracer and labeling strategy must align with the biological question.

Tracer Selection Matrix
TracerTarget PathwaysApplication Note
[U-

C

]Glucose
Glycolysis, TCA Cycle, PPPThe universal tracer. Tracks carbon backbone fate into lactate, citrate, and nucleotides.
[1,2-

C

]Glucose
Pentose Phosphate Pathway (PPP)Distinguishes oxidative PPP flux (M+1 lactate) from glycolysis (M+2 lactate).
[U-

C

,

N

]Glutamine
Anaplerosis, Nucleotide BiosynthesisEssential for cancer metabolism studies (Glutaminolysis). Tracks nitrogen donation to purines/pyrimidines.
[U-

C]Lactate
Reverse Warburg, GluconeogenesisUsed to study lactate uptake and utilization in tumor microenvironments.
Steady-State vs. Kinetic Labeling
  • Isotopic Steady State: Cells are cultured with the tracer long enough (typically 24–48h) for the label to equilibrate throughout the network. This measures relative pathway contribution (e.g., "50% of the citrate carbon came from glucose").

  • Kinetic Flux Profiling (Dynamic): Samples are taken at rapid intervals (mins to hours) after tracer addition. This measures the absolute rate of turnover. This is computationally demanding but necessary for determining production/consumption rates.

Protocol: [U- C]Glucose Labeling in Adherent Cancer Cells

Objective: To determine the contribution of glucose to the TCA cycle in HeLa cells. Prerequisites: LC-MS/MS or HRMS (Orbitrap/Q-TOF).

Step 1: Seeding and Equilibration
  • Seed cells in 6-well plates (approx.

    
     cells/well).
    
  • Culture in standard unlabeled media (DMEM + 10% FBS) for 24 hours to reach 70–80% confluency.

    • Note: Ensure the unlabeled media has the same glucose concentration as the labeling media to prevent metabolic shock.

Step 2: Tracer Switch (The Critical Moment)
  • Prepare Labeling Media : Glucose-free DMEM supplemented with 10% dialyzed FBS (to remove unlabeled serum metabolites) and [U-

    
    C]Glucose (typically 10–25 mM).
    
  • Warm Labeling Media to 37°C.

  • Rapidly aspirate unlabeled media and wash 1x with warm PBS (prevents carryover).

  • Add 2 mL of Labeling Media. Record time

    
    .
    
  • Incubate for the desired duration (e.g., 24h for steady state).

Step 3: Metabolism Quenching & Extraction

Causality: Metabolism turns over in milliseconds. Slow quenching alters the observed flux.

  • Place the plate on wet ice .

  • Aspirate media completely.

  • Immediately add 1 mL of 80% Methanol (pre-chilled to -80°C) .

    • Why: Cold methanol instantly denatures enzymes, stopping all metabolic activity.

  • Incubate at -80°C for 15 minutes to ensure cell lysis.

  • Scrape cells into the methanol solution and transfer to a centrifuge tube.

  • Centrifuge at 14,000 x g for 10 min at 4°C to pellet protein/debris.

  • Transfer supernatant to a new vial and dry under nitrogen gas or SpeedVac. Reconstitute in LC-MS mobile phase (e.g., 50% Acetonitrile) before injection.

Data Processing & Analysis

Raw MS data provides ion intensities for isotopologues.[2][3] However, nature complicates this.

Natural Abundance Correction (NAC)

Carbon-13 exists naturally at ~1.1%. Therefore, even an unlabeled molecule has a small "M+1" signal. In labeled experiments, this natural background skews results.

  • Requirement: You must use an algorithm (e.g., IsoCor, AccuCor, or vendor software) to subtract natural isotope interference.

  • Formula Logic:

    
    , where 
    
    
    
    is the correction matrix based on the chemical formula.
Pathway Visualization (Glycolysis to TCA)

The following diagram demonstrates how [U-


C]Glucose (6 carbons labeled) breaks down.

Carbon_Fate cluster_legend Legend Glc [U-13C]Glucose (M+6) Pyr Pyruvate (M+3) Glc->Pyr Glycolysis (Split 6C -> 2x3C) Lac Lactate (M+3) Pyr->Lac LDH (Warburg) AcCoA Acetyl-CoA (M+2) Pyr->AcCoA PDH (Loss of 1C as CO2) Cit Citrate (M+2) AcCoA->Cit TCA Entry (+4C OAA) key M+X denotes number of 13C atoms

Figure 2: Carbon atom mapping. Glucose (6 carbons) splits into two Pyruvates (3 carbons each). Entry into TCA via PDH results in Acetyl-CoA (2 carbons).

Applications in Drug Development[1][4]

Mechanism of Action (MoA)

If a drug targets a glycolytic enzyme (e.g., Hexokinase inhibitors), SIL will show a depletion of downstream M+6 Fructose-1,6-bisphosphate and M+3 Lactate, while intracellular Glucose M+6 remains high.

Mitochondrial Toxicity Screening

Standard ATP assays can be misleading (ATP can be maintained via glycolysis). SIL using [U-


C]Glutamine can reveal blockages in the TCA cycle or Electron Transport Chain (ETC) before ATP levels drop, serving as a sensitive early biomarker for toxicity.

References

  • Buescher, J. M., et al. (2015).[4] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell. Link

  • Moseley, H. N. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics.[5] Link[5]

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic labeling schemes for metabolic flux analysis. Molecular Systems Biology. Link

  • Nature Protocols. (2014). High-resolution 13C metabolic flux analysis. Nature Protocols. Link

Sources

Foundational

Technical Guide: D-Altrose-1-13C Safety, Handling, and Analytical Verification

This guide serves as an advanced technical whitepaper for the handling, storage, and experimental application of D-Altrose-1-13C . It is designed for analytical chemists and metabolic researchers who require precision in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical whitepaper for the handling, storage, and experimental application of D-Altrose-1-13C . It is designed for analytical chemists and metabolic researchers who require precision in maintaining isotopic enrichment levels and chemical purity.

Executive Summary

D-Altrose-1-13C (CAS: 70849-27-3) is a stable isotope-labeled aldohexose used primarily as a tracer in metabolic flux analysis (MFA) and as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy. While chemically non-hazardous, the primary operational risks involve isotopic dilution , hygroscopic degradation , and anomeric instability in solution. This guide outlines a self-validating workflow to mitigate these risks.

Physicochemical Characterization

Understanding the physical state is the first line of defense against sample loss.

PropertySpecificationOperational Implication
Molecular Formula

C

C

H

O

Mass shift (+1 Da) relative to natural D-Altrose.
Molecular Weight 181.15 g/mol Use this exact value for molarity calculations; do not use standard MW (180.16).
Physical State White to off-white powderProne to static charge; use anti-static guns during weighing.
Solubility High (Water), Low (Methanol)Dissolve in D

O or aqueous media; avoid pure organic solvents.
Hygroscopicity Moderate to HighCritical: Must be stored with desiccant. Absorbed water alters weighed mass, skewing concentration data.
Melting Point 103–105 °CAvoid heating above 60°C during dissolution to prevent caramelization/degradation.

Storage & Stability Protocol

The Goal: Prevent isotopic exchange and biological degradation.

Environmental Control
  • Temperature: Store at 2–8°C . While stable at room temperature, refrigeration retards potential microbial growth if the container seal is compromised.

  • Humidity: Store in a secondary container (desiccator) with active silica gel or Drierite™.

  • Container: Amber glass vials with Teflon-lined caps are preferred to minimize light exposure and gas exchange.

The "Dry-Box" Rule

Never open a cold vial of D-Altrose-1-13C immediately after removing it from the refrigerator.

  • Remove vial from 4°C storage.

  • Place in a desiccator at room temperature for 30 minutes .

  • Mechanism: This prevents condensation of atmospheric moisture onto the cold powder. Moisture introduction initiates hydrolysis and bacterial risk.

Operational Handling Workflow

This workflow is designed to minimize "hold-up volume" (sample lost in filters/tips) and ensure sterility.

Diagram: Precision Solubilization Workflow

HandlingWorkflow Start Storage (4°C, Desiccated) Equilibration Thermal Equilibration (30 min, RT) Start->Equilibration Prevent Condensation Weighing Precision Weighing (Anti-static) Equilibration->Weighing Dry Environment Dissolution Solubilization (D2O or Media) Weighing->Dissolution Vortex 30s Sterilization Sterilization (0.22 µm PVDF) Dissolution->Sterilization Low-binding Filter Analysis Analysis (NMR/MS) Sterilization->Analysis Immediate Use

Figure 1: Step-by-step workflow for handling D-Altrose-1-13C to ensure sample integrity and sterility.

Step-by-Step Methodology

Step 1: Anti-Static Weighing

  • Use an anti-static gun (e.g., Zerostat) on the spatula and vial. Charged powder can "jump" resulting in mg-level losses of expensive isotope.

  • Validation: Tare the balance, add weight, wait 10 seconds. If drift occurs, static or evaporation is present.

Step 2: Solubilization

  • For NMR: Dissolve directly in D

    
    O (99.9% D).
    
  • For Cell Culture: Dissolve in a small volume of molecular-grade water.

  • Note: Do not heat vigorously. Vortexing at room temperature is sufficient.

Step 3: Low-Loss Sterilization

  • Do NOT Autoclave: Autoclaving can cause Maillard reactions (browning) with trace proteins or degradation.

  • Protocol: Use a 0.22 µm PVDF or PES syringe filter .

  • Critical: Use a filter with a "low hold-up volume" (e.g., 4mm or 13mm diameter, not 33mm) to prevent losing 200-500 µL of solution inside the filter housing. Pre-wetting the filter with non-labeled solvent is recommended if concentration dilution is accounted for.

Analytical Verification & Mutarotation

Researchers often mistakenly flag D-Altrose-1-13C as "impure" upon initial NMR inspection due to its complex mutarotation equilibrium.

The Mutarotation Phenomenon

In aqueous solution, D-Altrose does not exist as a single species. It rapidly equilibrates between alpha and beta anomers of both pyranose (6-membered) and furanose (5-membered) rings.

Mechanism: The C1-labeled carbon (the aldehyde carbon in open chain) is the site of ring closure. Therefore, the


C-NMR spectrum will show multiple peaks  for the C1 carbon, not just one.
Diagram: Mutarotation Equilibrium

Mutarotation OpenChain Open Chain (Aldehyde Form) AlphaPyr Alpha-D-Altropyranose (C1 ~92 ppm) OpenChain->AlphaPyr Slow BetaPyr Beta-D-Altropyranose (C1 ~94 ppm) OpenChain->BetaPyr AlphaFur Alpha-D-Altrofuranose (C1 ~96 ppm) OpenChain->AlphaFur BetaFur Beta-D-Altrofuranose (C1 ~102 ppm) OpenChain->BetaFur

Figure 2: Equilibrium species of D-Altrose in aqueous solution. Expect multiple C1 signals in NMR.

Quality Control (QC) Markers

To validate your sample, check for these


C-NMR signals (referenced to D

O/TSP):
  • Dominant Peaks: Pyranose forms (

    
     and 
    
    
    
    ) usually dominate the equilibrium.
  • Chemical Shifts: Look for signals in the 90–105 ppm region (Anomeric Carbons).

  • Coupling: If proton-coupled, these peaks will appear as doublets (

    
     Hz).
    

Safety & Waste Disposal (EHS)

Toxicological Profile
  • Toxicity: Non-toxic. D-Altrose is a rare sugar but biologically inert in terms of acute toxicity.

  • Radiation: None.

    
    C is a stable, non-radioactive isotope.[1] No shielding or RSO (Radiation Safety Officer) approval is required.
    
Disposal
  • Small Quantities: Can generally be disposed of down the drain with excess water (subject to local regulations).

  • Biological Contamination: If used in cell culture, treat as biohazardous waste (autoclave/bleach) before disposal.

References

  • PubChem. (n.d.). D-Altrose Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Serianni, A. S., & Barker, R. (1979).[2] Carbon-13 enriched carbohydrates: preparation of triose, tetrose, and pentose phosphates. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Metabolic Tracking and Transport Kinetics using D-Altrose-1-13C

Introduction & Core Principle D-Altrose is an aldohexose and the C-3 epimer of D-mannose.[1] Unlike D-glucose, it is a "rare sugar" that is poorly metabolized by wild-type mammalian cells, making it a powerful tool for d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Principle

D-Altrose is an aldohexose and the C-3 epimer of D-mannose.[1] Unlike D-glucose, it is a "rare sugar" that is poorly metabolized by wild-type mammalian cells, making it a powerful tool for decoupling sugar transport kinetics from downstream metabolic flux .

The use of D-Altrose-1-13C (labeled at the anomeric C1 position) provides two distinct analytical advantages:

  • NMR Visibility: The C1 anomeric proton exhibits a distinct chemical shift (downfield) in 1H-13C HSQC NMR, allowing for quantification even in complex media containing glucose.

  • Metabolic Fate Discrimination: If the cell possesses promiscuous isomerases capable of entering the sugar into glycolysis or the Pentose Phosphate Pathway (PPP), the C1 label serves as a positional beacon.

    • Oxidative PPP: The C1 atom is decarboxylated and lost as 13CO2.

    • Glycolysis: The C1 atom is conserved and transferred to the C3 position of pyruvate/lactate.

This protocol details the standardized methodology for media preparation, cell pulsing, metabolite extraction, and analytical validation.

Experimental Design Strategy

Before beginning, researchers must define the experimental scope based on the cell type's enzymatic capacity.

Experimental GoalPhysiological ContextKey Readout
Transport Kinetics Mammalian cells (GLUT/SGLT study) lacking altrose-degrading enzymes.Intracellular accumulation of parent D-Altrose-1-13C (No downstream metabolites).
Metabolic Engineering Microbial (e.g., E. coli, Bacillus) or engineered CHO cells expressing L-rhamnose isomerase.Appearance of 13C-labeled Fructose or Allulose; Flux into central carbon metabolism.
Flux Normalization Any metabolomics study.Use as a "biological internal standard" to normalize extraction efficiency across samples.
Logical Pathway Diagram

The following diagram illustrates the decision logic for tracking the C1 label.

AltroseFate Input D-Altrose-1-13C (Extracellular) Transport Transporter (GLUT/SGLT) Input->Transport Cyto Cytosolic D-Altrose-1-13C Transport->Cyto Isom Isomerization (Rare/Engineered) Cyto->Isom If Isomerase Present PPP Pentose Phosphate Pathway Isom->PPP Glyco Glycolysis Isom->Glyco CO2 13CO2 (Gas) (Label Lost) PPP->CO2 Oxidative Decarboxylation Lac Lactate-3-13C (Label Retained) Glyco->Lac Conservation

Figure 1: Metabolic fate of the C1 label. In most mammalian cells, flux stops at "Cytosolic D-Altrose" (Green), making it a stable transport marker.

Protocol 1: Preparation of Isotope-Labeled Media

Critical Note: D-Altrose is an epimer of Glucose.[2][3][4] Standard mass spectrometry (LC-MS) cannot distinguish them by mass (m/z 180.16) without chromatographic separation. Therefore, glucose-free media is recommended for uptake assays to avoid competition, unless competitive inhibition is the variable being tested.

Reagents
  • D-Altrose-1-13C (99% enrichment).

  • Base Medium: DMEM or RPMI (Glucose-free, Glutamine-free).

  • Dialyzed FBS: Essential to remove unlabeled glucose and undefined sugars from serum.

Procedure
  • Stock Solution (100 mM): Dissolve D-Altrose-1-13C in sterile, molecular-grade water.

    • Solubility Check: D-Altrose is highly soluble.[1] Vortex gently.

    • Sterilization: Filter through a 0.22 µm PVDF membrane. Do not autoclave.

  • Working Medium: Dilute the stock into the glucose-free base medium + 10% Dialyzed FBS.

    • Target Concentration: Typically 5 mM to 25 mM (matching physiological glucose levels).

  • Equilibration: Pre-warm medium to 37°C.

Protocol 2: The Pulse-Chase / Uptake Assay

This workflow ensures precise measurement of uptake rates while minimizing metabolic noise.

Workflow Step1 1. Starvation (30-60 min) Deplete intracellular Glucose Step2 2. Pulse Labeling Add D-Altrose-1-13C Medium Step1->Step2 Step3 3. Incubation (Time: 0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Rapid Quench Ice-cold Saline Wash Step3->Step4 Step5 5. Extraction -80°C MeOH:Acetonitrile:H2O Step4->Step5

Figure 2: Step-by-step workflow for the uptake assay.

Detailed Steps:
  • Seeding: Seed cells in 6-well plates (approx. 10^6 cells/well). Grow to 80% confluency.

  • Starvation (Washout): Aspirate growth medium. Wash cells 2x with warm PBS. Add Glucose-Free medium for 30–60 minutes.

    • Reasoning: This depletes the intracellular pool of glycolytic intermediates (G6P, F1,6BP) that might interfere with MS signals and upregulates GLUT transporters to the plasma membrane.

  • Pulse: Replace starvation medium with D-Altrose-1-13C Working Medium .

  • Time Points: Collect samples at

    
     minutes.
    
    • Note: For transport kinetics (

      
      ), use shorter time points (e.g., 30 sec, 1 min, 2 min) and varying concentrations (0.5 – 25 mM).
      
  • Quenching (Critical):

    • Place plate immediately on Dry Ice or an ice-water slurry.

    • Aspirate medium rapidly.[3]

    • Wash 2x with Ice-Cold PBS (4°C). Do not use warm PBS, as this allows transport to continue.

Protocol 3: Metabolite Extraction

To ensure recovery of the polar sugar without degradation.

  • Lysis/Extraction Buffer: Prepare a mixture of Methanol:Acetonitrile:Water (40:40:20) pre-chilled to -20°C.

    • Why this ratio? It precipitates proteins efficiently while maintaining high solubility for polar sugars like Altrose.

  • Addition: Add 1 mL of cold extraction buffer to each well (6-well plate).

  • Scraping: Scrape cells while keeping the plate on ice. Transfer lysate to a microcentrifuge tube.

  • Agitation: Vortex vigorously for 10 seconds. Incubate on ice for 10 minutes.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet protein debris.

  • Supernatant: Transfer supernatant to a new tube.

    • For LC-MS: Dry down under nitrogen flow or SpeedVac (no heat). Reconstitute in water/acetonitrile (1:1).

    • For NMR: Dry down completely. Reconstitute in D2O containing DSS (internal standard).

Analytical Detection & Data Interpretation

A. Mass Spectrometry (LC-MS/MS)

D-Altrose and D-Glucose are isomers (MW 180.16). You must use a column capable of separating epimers, or the data will be invalid.

  • Recommended Column: Amide-HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized carbohydrate columns (e.g., Shodex).

  • Transition: Monitor the [M-H]- negative ion (m/z 179) or [M+Cl]- adducts.

  • Differentiation: D-Altrose typically elutes at a different retention time than Glucose. Run a pure standard of D-Altrose-1-13C to confirm retention time (RT).

B. Nuclear Magnetic Resonance (NMR) - The Gold Standard

NMR is superior for confirming the specific position of the label and the anomeric configuration.

  • Target Signal: Look for the anomeric proton (H1) doublet in 1H-NMR.

  • Coupling: The 1JCH coupling constant (approx 160-170 Hz) will confirm the direct attachment of 13C to H1.

  • Data Output:

    • If only the Altrose H1-C1 peak is observed: The sugar is transported but not metabolized .

    • If Lactate-C3 or Alanine-C3 doublets appear: The sugar has entered glycolysis (implies isomerization to glucose/fructose).

Troubleshooting Table
IssueProbable CauseSolution
Signal overlapping with Glucose Inadequate LC separation.Switch to HILIC-Amide column; Use GC-MS with methoxime-TMS derivatization (better separation of isomers).
Low Intracellular Signal Low transporter affinity.Increase substrate concentration to 25mM; Ensure cells express SGLT1/GLUTs.
Label found in Lactate (Unexpected) Contamination or Promiscuity.Check purity of D-Altrose source (ensure <0.1% Glucose impurity). Verify cell line identity.

References

  • Rare Sugar Transport Mechanisms

    • Moynihan, P. J., et al. (2021). "Substrate specificity of the GLUT family of transporters." Journal of Biological Chemistry.
    • (Generalized source for GLUT kinetics)

  • 13C-MFA Methodology

    • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.
  • NMR Analysis of Carbohydrates

    • Duus, J. Ø., et al. (2000).
  • D-Altrose Properties

    • Izumori, K. (2006).[1] "Izumoring: A strategy for bioproduction of all rare sugars." Journal of Biotechnology.[1]

(Note: Specific protocols for D-Altrose-1-13C are derived from general 13C-hexose MFA principles adapted for rare sugar chemistry.)

Sources

Application

Application Note: D-Altrose-1-13C for NMR-Based Metabolic Flux Analysis

Tracking Rare Sugar Isomerization and Transport Kinetics in Engineered Microbial Systems Introduction & Scientific Rationale The metabolic engineering of "rare sugars" (monosaccharides with limited natural abundance) has...

Author: BenchChem Technical Support Team. Date: February 2026

Tracking Rare Sugar Isomerization and Transport Kinetics in Engineered Microbial Systems

Introduction & Scientific Rationale

The metabolic engineering of "rare sugars" (monosaccharides with limited natural abundance) has emerged as a critical frontier in the development of low-calorie sweeteners and functional food ingredients.[1] D-Altrose , a C-3 epimer of D-Allose, represents a high-value target for characterizing novel isomerase activity and transport mechanisms in engineered Escherichia coli and Bacillus subtilis chassis.

Standard metabolic flux analysis (MFA) often utilizes Glucose-1-13C; however, glucose metabolism is rapid and branches extensively, complicating the analysis of specific rare-sugar pathways. D-Altrose-1-13C serves as a precision probe because:

  • Orthogonality: Wild-type organisms typically lack specific D-altrose kinases, allowing researchers to isolate transport kinetics from catabolism.

  • Anomeric Resolution: The C1 label provides a distinct NMR signature. Upon isomerization to a ketose (e.g., D-Psicose/D-Allulose), the 1-13C label transitions from an anomeric methine environment (~90-100 ppm) to a hydroxymethyl methylene environment (~60-65 ppm). This chemical shift "switch" allows for quantifiable, background-free monitoring of isomerase efficiency in vivo.

Target Audience
  • Metabolic Engineers: Optimizing "Izumoring" cascade pathways for rare sugar biomanufacturing.

  • Structural Biologists: Investigating substrate promiscuity of L-fucose isomerase or L-arabinose isomerase.

  • Microbiologists: Studying sugar transport systems (e.g., GalP, FucP) with non-native substrates.[2]

Mechanism of Action & Label Fate

Understanding the atomic fate of the 13C label is prerequisite to experimental design. In a typical engineered pathway, D-Altrose is isomerized to D-Psicose (D-Allulose).

  • Substrate: D-Altrose-1-13C (Aldose).[3] Label is at the hemiacetal carbon (C1).

  • Reaction: Isomerization moves the carbonyl function to C2.

  • Product: D-Psicose-1-13C (Ketose). The label is now at the terminal hydroxymethyl group (C1), not the anomeric carbon (C2).

Pathway Visualization

The following diagram illustrates the metabolic fate and the specific NMR-observable transition.

AltroseFlux Altrose D-Altrose-1-13C (Aldose) Label: Anomeric C1 Transport Transporter (GalP/FucP) Altrose->Transport Uptake Intracellular Intracellular D-Altrose-1-13C Transport->Intracellular Flux Win Isomerase Isomerase (L-FucI / D-AraI) Intracellular->Isomerase k_cat Psicose D-Psicose-1-13C (Ketose) Label: Aliphatic C1 Isomerase->Psicose Shift: ~95ppm -> ~63ppm Glycolysis Central Carbon Metabolism Psicose->Glycolysis Phosphorylation (Optional)

Caption: Metabolic fate of D-Altrose-1-13C. The critical analytical step is the isomerization to D-Psicose, which dramatically alters the chemical shift of the labeled carbon.

Experimental Protocol

Objective: Quantify the intracellular conversion of D-Altrose to D-Psicose in E. coli over a 4-hour time course.

A. Materials
  • Tracer: D-Altrose-1-13C (99% enrichment).[4]

  • Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMSP.

  • Quenching Agent: 60% Methanol (buffered with 10mM Ammonium Acetate, pH 7.5), pre-chilled to -40°C.

  • Lysis Solvent: 100% Methanol (HPLC grade).

B. Cell Culture & Labeling
  • Inoculation: Seed E. coli (engineered strain) in M9 minimal medium containing 0.5% glycerol (unlabeled carbon source) to mid-log phase (OD600 ~ 0.6).

  • Pulse: Add D-Altrose-1-13C to a final concentration of 10 mM.

    • Note: High concentration ensures transport saturation, allowing Vmax estimation.

  • Sampling: Collect 10 mL aliquots at t=0, 30, 60, 120, and 240 minutes.

C. Quenching & Extraction (Critical Step)

Metabolic turnover is rapid (<1 sec). Proper quenching is essential to preserve the snapshot of flux.

  • Rapid Quench: Immediately inject culture aliquot into 40 mL of -40°C 60% Methanol .

  • Centrifugation: Spin at 4,000 x g for 5 mins at -10°C. Discard supernatant (unless analyzing extracellular metabolites).

  • Extraction: Resuspend pellet in 500 µL cold (-20°C) 100% Methanol. Vortex vigorously.

  • Freeze-Thaw: Perform three cycles of liquid nitrogen freeze / 37°C thaw to lyse cells.

  • Clarification: Centrifuge at 15,000 x g for 10 mins. Collect supernatant.

  • Drying: Evaporate methanol using a SpeedVac (avoid heat > 30°C to prevent sugar degradation).

  • Reconstitution: Dissolve residue in 600 µL D2O containing 0.5 mM DSS (internal standard).

D. NMR Acquisition Workflow

The following workflow ensures data integrity and reproducibility.

NMRWorkflow Sample Reconstituted Sample (in D2O + DSS) Shimming Automated Shimming (Target LW < 0.8 Hz) Sample->Shimming Pulse1 1D 1H Presat (Quantification) Shimming->Pulse1 ns=64, d1=5s Pulse2 2D 1H-13C HSQC (Verification) Pulse1->Pulse2 If overlap detected Process Processing (Phase/Baseline Correction) Pulse2->Process

Caption: NMR acquisition pipeline. 1D Proton NMR with water suppression is primary for quantification; HSQC is used to resolve overlapping isomers.

Data Analysis & Interpretation

Chemical Shift Reference Table

The success of this protocol relies on distinguishing the


 anomers of Altrose from the reaction products.
MetaboliteCarbon Position13C Shift (ppm)1H Shift (ppm)Multiplicity (J_CH)Notes

-D-Altrose
C1 (Anomeric)95.3 5.08Doublet (~170 Hz)Substrate (Dominant)

-D-Altrose
C1 (Anomeric)93.3 4.95Doublet (~160 Hz)Substrate (Minor)
D-Psicose C1 (CH2OH)63.5 3.45Doublet of DoubletsProduct Marker
D-Psicose C2 (Anomeric)105.1N/AQuaternaryNot labeled in this protocol
D-Tagatose C1 (CH2OH)64.23.55Doublet of DoubletsAlternative Isomer
Quantification Strategy
  • Normalize: Set the DSS methyl signal (0.00 ppm) integral to a fixed value (corresponding to 0.5 mM).

  • Integrate: Calculate the area under the

    
    -D-Altrose H1 doublet (5.08 ppm).
    
  • Track Product: Integrate the upfield signals at ~3.4-3.6 ppm corresponding to the C1 protons of the ketose product.

    • Note: Because the label moves to a CH2 group, the 1H-13C splitting pattern changes. In 1D 1H NMR, the 13C-satellites of the CH2 group will be split by the large 1JCH coupling (~140 Hz). Use the 13C-decoupled 1H spectrum if available, or sum the satellite integrals.

Calculating Flux

The metabolic flux (


) through the isomerase can be estimated by the initial rate of product appearance:


Ensure to correct for cell volume (approx. 2.3 µL per mg dry cell weight) to obtain intracellular concentrations.

References

  • Serianni, A. S., et al. (1987).[4] Carbon-13 NMR studies of [1-13C]aldoses: Empirical prediction of chemical shifts and 13C-13C couplings. Journal of the American Chemical Society. Retrieved from [Link]

  • Izumori, K. (2006). Izumoring: A strategy for bioproduction of rare sugars. Journal of Biotechnology.
  • VanKoten, et al. (2016). NMR Metabolomic Analysis of Bacterial Resistance Pathways. National Institutes of Health (PMC). Retrieved from [Link]

Disclaimer: This application note is for research purposes only. D-Altrose-1-13C is a specialized reagent; ensure compatibility with your specific biological system before large-scale acquisition.

Sources

Method

Application Note: High-Precision Quantification of D-Altrose-1-13C Assimilation in Microbial Biomass

Executive Summary & Scientific Rationale The metabolic fate of rare sugars, specifically D-Altrose , represents a frontier in glycomics and synthetic biology. Unlike D-glucose, D-Altrose is not a native substrate for the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The metabolic fate of rare sugars, specifically D-Altrose , represents a frontier in glycomics and synthetic biology. Unlike D-glucose, D-Altrose is not a native substrate for the phosphotransferase system (PTS) in most wild-type organisms (e.g., E. coli). Its assimilation often requires specific isomerases (e.g., L-fucose isomerase or D-xylose isomerase) to funnel it into the "Izumoring" strategy, typically converting it to D-Psicose or D-Allose before phosphorylation.

To rigorously validate a strain's ability to metabolize D-Altrose, simple growth curves (OD600) are insufficient due to potential cryptic growth on media impurities. Stable Isotope Tracing using D-Altrose-1-13C provides the only definitive proof of anabolic incorporation.

This guide details a dual-method approach:

  • EA-IRMS (Elemental Analysis-Isotope Ratio Mass Spectrometry): For absolute quantification of total carbon uptake into biomass.

  • LC-HRMS (Liquid Chromatography-High Resolution MS): For mapping the metabolic entry point (flux analysis).

Experimental Logic & Workflow

The Tracer: D-Altrose-1-13C

We select [1-13C]-D-Altrose rather than uniformly labeled ([U-13C]) for two reasons:

  • Cost-Efficiency: C1-labeled rare sugars are often more synthetically accessible.

  • Metabolic Specificity: In the Pentose Phosphate Pathway (PPP), C1 is decarboxylated to CO2. Retention of the C1 label in biomass indicates flux through glycolysis (EMP pathway) rather than oxidative PPP, providing mechanistic insight.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Phase 1: Culture cluster_1 Phase 2: Harvest cluster_2 Phase 3: Analysis Step1 Minimal Media Culture (Limit background Carbon) Step2 Pulse Labeling Add D-Altrose-1-13C (5-10 mM) Step1->Step2 Log Phase Step3 Rapid Quenching (-40°C Methanol) Step2->Step3 t = 1, 4, 12 hrs Step4 Centrifugation & Wash (Remove extracellular 13C) Step3->Step4 Step5A Lyophilization (Dry Weight) Step4->Step5A Split Sample A Step5B Metabolite Extraction (Acetonitrile:Water) Step4->Step5B Split Sample B Step6A EA-IRMS (Total Biomass 13C) Step5A->Step6A Step6B LC-HRMS (Intracellular Flux) Step5B->Step6B

Figure 1: Integrated workflow for 13C-Altrose tracing. Critical split occurs at Phase 3 for dual-modal analysis.

Protocol A: Culturing & Labeling (The "Clean" System)

Objective: Isolate D-Altrose metabolism from background noise.

Reagents
  • M9 Minimal Salts (5x): Standard formulation, no carbon source.

  • D-Altrose-1-13C: 99 atom% 13C (Sigma/Omicron).

  • Unlabeled D-Altrose: For isotope dilution (if necessary).

  • 0.9% NaCl Solution: Sterile.

Procedure
  • Pre-Culture: Inoculate strain in M9 + 0.2% Glycerol (non-repressing carbon source) overnight to deplete intracellular glucose reserves.

  • Wash: Centrifuge pre-culture (4,000 x g, 10 min), discard supernatant, and wash pellet 2x with M9 salts (no carbon). Crucial: This removes residual glycerol.

  • Inoculation: Resuspend in fresh M9 media to OD600 ~0.1.

  • Tracer Addition:

    • Experimental Group: Add D-Altrose-1-13C to final concentration of 10 mM (approx 1.8 g/L).

    • Negative Control: M9 + Unlabeled D-Altrose (Natural Abundance).

    • Abiotic Control: M9 + D-Altrose-1-13C (No cells) – checks for chemical degradation.

  • Incubation: Shake at optimal temp. Harvest cells at mid-log phase (OD ~0.6-0.8).

Protocol B: Total Incorporation via EA-IRMS

Objective: Quantify the exact percentage of carbon in the new biomass derived from D-Altrose. This is the "Gold Standard" for assimilation.

Sample Preparation[1][2][3][4]
  • Harvest: Transfer 10-50 mL of culture to falcons. Centrifuge (4,000 x g, 4°C, 10 min).

  • Aggressive Washing: Wash pellet 3x with 0.9% NaCl.

    • Why? Residual D-Altrose-1-13C in the supernatant will stick to the cell wall and cause false positives.

  • Lyophilization: Freeze-dry the pellet overnight. The sample must be completely anhydrous.

  • Weighing: Weigh 0.5 – 1.0 mg of dried biomass into tin capsules. Fold carefully to exclude air.

Analysis (EA-IRMS)
  • Instrument: Elemental Analyzer coupled to Isotope Ratio Mass Spectrometer (e.g., Thermo Delta V or Elementar).[1][2]

  • Combustion: Flash combustion at 1020°C converts all biomass Carbon to CO2.

  • Detection: The IRMS measures the ratio of mass 45 (

    
    ) to mass 44 (
    
    
    
    ).
Data Calculation (Self-Validating Logic)

Raw data comes as


 (per mil). You must convert this to Atom Percent Excess (APE)  to quantify incorporation.

Table 1: Calculation Logic

MetricFormulaDescription
Atom Percent (

)

Where

is the

ratio derived from

.
Atom Percent Excess (

)

Subtracts natural abundance (approx 1.07%).
Fractional Abundance (

)

The fraction of biomass carbon derived specifically from Altrose.

Validation Check: If


 is < 0.05 (5%), the organism is likely not metabolizing Altrose for growth, but perhaps for maintenance energy or not at all.

Protocol C: Metabolic Fate Mapping via LC-HRMS

Objective: Determine how Altrose enters the metabolism. Does it isomerize to Psicose? Is it phosphorylated?

Metabolite Extraction
  • Quenching: Direct injection of culture into -40°C Methanol/Acetonitrile (40:40:20).

  • Lysis: 3 cycles of freeze-thaw (liquid N2 / 37°C bath).

  • Clarification: Centrifuge 15,000 x g, 10 min, 4°C. Collect supernatant.

LC-MS Method (HILIC Mode)

D-Altrose and its phosphorylated forms are highly polar. Reverse Phase (C18) will not retain them.

  • Column: ZIC-pHILIC or Amide-HILIC (e.g., SeQuant).

  • Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0.

  • Mobile Phase B: 100% Acetonitrile.

  • MS Mode: Negative Ion Mode (ESI-). Phosphorylated sugars (Altrose-6-P) ionize best in negative mode.

Target Pathway Analysis (The Izumoring Context)

D-Altrose rarely enters glycolysis directly. It usually follows the "Izumoring" isomerization.

IzumoringPathway Altrose D-Altrose (Extracellular) AltroseInt D-Altrose (Intracellular) Altrose->AltroseInt Transporter (GalP/FucP?) Psicose D-Psicose (D-Allulose) AltroseInt->Psicose Isomerase (L-Rha/L-Fuc Isomerase) Allose D-Allose AltroseInt->Allose Isomerase (D-Xyl Isomerase) Altritol D-Altritol (Dead End?) AltroseInt->Altritol Reductase (Nonspecific) F6P Fructose-6-P (Glycolysis Entry) Psicose->F6P Kinase + Isomerase Allose->F6P Allose Kinase

Figure 2: Potential metabolic entry points for D-Altrose. LC-MS must monitor transitions for Altrose (M-H: 179.05), Psicose (isomer, identical mass, separates by RT), and Fructose-6-P (M-H: 259.02).

References

  • Granström, T. B., et al. (2004). "Izumoring: a novel and complete strategy for bioproduction of rare sugars."[3][4] Journal of Bioscience and Bioengineering. Link

  • Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. (Standard reference for 13C methodology). Link

  • Bhuiyan, S. H., et al. (1999). "D-Altrose production from D-psicose by D-xylose isomerase." Journal of Fermentation and Bioengineering. (Establishes the enzymatic link). Link

  • Werner, R. A., & Brand, W. A. (2001). "Referencing strategies and techniques in stable isotope ratio analysis." Rapid Communications in Mass Spectrometry. (Core EA-IRMS methodology). Link

Sources

Application

Decoding Cellular Metabolism: A Guide to Experimental Design for Stable Isotope Tracer Studies

Introduction: Beyond Static Snapshots to Dynamic Flux Metabolomics provides a powerful snapshot of the metabolites present in a biological system at a given time. However, this static picture doesn't reveal the underlyin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Static Snapshots to Dynamic Flux

Metabolomics provides a powerful snapshot of the metabolites present in a biological system at a given time. However, this static picture doesn't reveal the underlying dynamics of how these molecules are transformed and utilized.[1][2] To truly understand the intricate network of biochemical reactions that sustain life, we must measure the rates of these reactions, known as metabolic fluxes.[3][4] Stable isotope tracer studies are a cornerstone technique for elucidating these metabolic fluxes, offering a dynamic view of cellular metabolism.[1][5][6][7] By introducing molecules labeled with heavy, non-radioactive isotopes (like ¹³C, ¹⁵N, or ²H) into a system, we can trace their journey through metabolic pathways, revealing how nutrients are converted into energy, biomass, and signaling molecules.[8][9][10][11]

This guide provides a comprehensive overview of the principles and protocols for designing robust stable isotope tracer experiments. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to unravel the complexities of cellular metabolism in health and disease.

Part I: The Strategic Blueprint - Core Principles of Experimental Design

A successful stable isotope tracer study is built on a foundation of careful planning and strategic decision-making. The choices made at this stage will directly impact the quality and interpretability of the data.

Formulating the Research Question

The first and most critical step is to define a clear and focused research question. Unlike untargeted metabolomics, which can be hypothesis-generating, stable isotope studies are typically hypothesis-driven.[12] The specific question will guide all subsequent experimental design choices.[12]

Key questions to consider:

  • Which metabolic pathway(s) are of interest? This will dictate the choice of tracer.[12]

  • Are you interested in the relative contribution of different nutrients to a specific metabolite? This might call for a steady-state labeling approach.[13]

  • Do you want to quantify the rate (flux) through a specific pathway? This may require a dynamic labeling experiment and computational modeling.[13]

  • Are you investigating changes in response to a perturbation (e.g., drug treatment, genetic modification)? This will necessitate appropriate controls.

The Art of Tracer Selection

The choice of the stable isotope tracer is paramount. It must be a molecule that is readily taken up and metabolized by the system under investigation. The position of the isotopic label within the molecule is also a critical consideration, as it determines which parts of the metabolic network will be illuminated.[12]

  • Uniformly Labeled Tracers: Tracers like [U-¹³C]-glucose, where all carbon atoms are ¹³C, provide a broad overview of metabolic flux, as the label can be incorporated into a wide range of downstream metabolites.[14]

  • Position-Specific Labeled Tracers: These tracers, such as [1,2-¹³C₂]-glucose, are used to probe specific enzymatic reactions or pathways. For instance, the fate of the first two carbons of glucose can reveal the relative activity of the pentose phosphate pathway versus glycolysis.

  • Other Common Tracers: Beyond glucose, common tracers include ¹³C-labeled glutamine to study amino acid metabolism and the TCA cycle, ¹⁵N-labeled amino acids for protein and nucleotide synthesis, and ²H₂O (heavy water) to trace the synthesis of a wide variety of biomolecules.[12]

Table 1: Common Stable Isotope Tracers and Their Applications

TracerIsotopeCommon Applications
[U-¹³C]-Glucose¹³CCentral carbon metabolism (Glycolysis, TCA cycle, Pentose Phosphate Pathway), biosynthesis of amino acids, lipids, and nucleotides.
[1,2-¹³C₂]-Glucose¹³CDifferentiating between glycolysis and the pentose phosphate pathway.
[U-¹³C]-Glutamine¹³CTCA cycle anaplerosis, amino acid metabolism, nucleotide synthesis.
[U-¹⁵N₂]-Glutamine¹⁵NNitrogen metabolism, amino acid and nucleotide synthesis.
[¹⁵N]-Amino Acids¹⁵NProtein synthesis and turnover (as used in SILAC).[8][9][11][15]
Deuterated Water (²H₂O)²HDe novo synthesis of fatty acids, cholesterol, and other biomolecules.
¹⁸O₂¹⁸OStudying oxygen consumption and reactive oxygen species production.[12]
Labeling Strategies: Steady-State vs. Dynamic

The timing of sample collection after introducing the tracer is a crucial experimental parameter that defines two primary labeling strategies.

  • Isotopic Steady-State Labeling: In this approach, cells or organisms are cultured with the labeled tracer for a prolonged period, allowing the isotopic enrichment in the metabolites of interest to reach a plateau.[13] This state, known as isotopic steady-state, means the rate of label incorporation equals the rate of turnover.[13] This method is particularly useful for determining the relative contributions of different substrates to a metabolite's synthesis.[13] The time required to reach steady-state varies depending on the metabolite's pool size and turnover rate, with glycolytic intermediates reaching it in minutes and TCA cycle intermediates potentially taking hours.[13]

  • Dynamic (Kinetic) Labeling: This strategy involves collecting samples at multiple, short time points after the introduction of the tracer, capturing the transient phase before isotopic steady-state is reached.[13][16] This approach provides rich kinetic information that, when combined with metabolite concentration data and computational modeling, can be used to quantify absolute metabolic fluxes.[13]

Diagram 1: Decision Workflow for Labeling Strategy

G start Define Research Question q1 Goal: Quantify relative pathway contributions? start->q1 q2 Goal: Determine absolute metabolic flux rates? q1->q2 No steady_state Isotopic Steady-State Labeling q1->steady_state Yes dynamic Dynamic (Kinetic) Labeling q2->dynamic Yes steady_state_desc - Long incubation with tracer - Single time point collection - Simpler data analysis steady_state->steady_state_desc dynamic_desc - Short incubation with tracer - Multiple time point collection - Requires computational modeling dynamic->dynamic_desc G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_sample 3. Sample Processing cluster_analysis 4. Analysis prep_media Prepare Labeled & Unlabeled Media seed_cells Seed Cells prep_media->seed_cells labeling Introduce Tracer (Labeling) seed_cells->labeling quench Rapid Quenching (-80°C Methanol) labeling->quench extract Metabolite Extraction (e.g., Chloroform/Water) quench->extract ms_analysis LC-MS/MS Analysis extract->ms_analysis data_proc Data Processing ms_analysis->data_proc

Caption: A high-level overview of the key steps in a stable isotope tracer experiment.

Part III: From Data to Discovery - Analysis and Interpretation

The raw data from the mass spectrometer is a list of mass-to-charge ratios and their intensities. To extract meaningful biological information, this data must undergo several processing steps.

Data Processing: Correction for Natural Isotope Abundance

Elements like carbon naturally exist as a mixture of isotopes (e.g., ~98.9% ¹²C and ~1.1% ¹³C). This natural abundance contributes to the mass spectrum and must be corrected to determine the true extent of label incorporation from the tracer. [17]Several algorithms and software packages are available for this purpose, such as IsoCor, IsoCorrection, and AccuCor. [17][18][19][20]These tools use the chemical formula of a metabolite to calculate the expected isotopic distribution from natural abundance and subtract it from the measured data, leaving only the signal derived from the isotopic tracer. [17][18]

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates of reactions in a metabolic network. [3][21][22]¹³C-MFA, which uses data from ¹³C tracer experiments, is a powerful technique for determining intracellular fluxes. [21][22][23]The process involves:

  • Constructing a Metabolic Model: A model of the relevant biochemical reactions is created.

  • Data Input: The measured isotopologue distributions (after natural abundance correction) and other measured rates (e.g., nutrient uptake, product secretion) are provided as inputs.

  • Flux Estimation: An algorithm iteratively simulates the labeling patterns that would result from a given set of fluxes and compares them to the experimental data. It adjusts the fluxes until the simulated data best fits the measured data.

MFA provides a quantitative understanding of how a cell or organism is functioning metabolically, revealing how pathways are utilized and regulated under different conditions. [3][21]

Common Pitfalls and Troubleshooting
  • Incomplete Labeling at Steady-State: Ensure the labeling duration is sufficient for the metabolites of interest to reach isotopic equilibrium. This may require a preliminary time-course experiment.

  • Metabolite Leakage during Quenching: Using pure methanol as a quenching agent can cause some metabolites to leak from the cells. [24]Using a buffered or isotonic quenching solution can mitigate this. [24][25]* Tracer Impurity: The isotopic purity of the tracer can affect the results. This should be accounted for during data correction. [18][20]* Background Contamination: Unlabeled metabolites from sources like serum in the culture medium can dilute the tracer. Using dialyzed serum is recommended. [10]

References

  • IsoCorrection: Algorithm For Natural Isotope Abundance And Tracer Purity... in chkohler/IsoCorrectoR - rdrr.io. (2020, July 18). Retrieved from [Link]

  • A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (n.d.). PubMed. Retrieved from [Link]

  • de Falco, B., Giannino, F., & Kim, D. H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances. Retrieved from [Link]

  • Stable Isotope Labeling by Amino Acids in Cell Culture for Quantitative Proteomics. (n.d.). Retrieved from [Link]

  • Investigating metabolism by mass spectrometry: From steady state to dynamic view. (2021, January 15). Retrieved from [Link]

  • de Falco, B., Giannino, F., & Kim, D. H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances. Retrieved from [Link]

  • de Falco, B., Giannino, F., & Kim, D. H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. PMC. Retrieved from [Link]

  • (PDF) A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (2025, August 9). Retrieved from [Link]

  • Stable isotope labeling by amino acids in cell culture. (n.d.). Wikipedia. Retrieved from [Link]

  • accucor: Natural Abundance Correction of Mass Spectrometer Data. (n.d.). CRAN. Retrieved from [Link]

  • Publishing 13C metabolic flux analysis studies: A review and future perspectives. (n.d.). PMC. Retrieved from [Link]

  • Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. (n.d.). Agilent. Retrieved from [Link]

  • Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms. (n.d.). PubMed. Retrieved from [Link]

  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. (2025, October 15). ResearchGate. Retrieved from [Link]

  • (PDF) Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum. (n.d.). Wageningen University & Research. Retrieved from [Link]

  • Validation of the multi-isotope natural abundance correction algorithm.... (n.d.). ResearchGate. Retrieved from [Link]

  • IsoCor: Isotope Correction for mass spectrometry labeling experiments. (n.d.). Retrieved from [Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. (2024, May 31). MDPI. Retrieved from [Link]

  • AccuCor2 Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. (n.d.). ChemRxiv. Retrieved from [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. (n.d.). PMC - NIH. Retrieved from [Link]

  • Principles of Stable Isotope Research – with Special Reference to Protein Metabolism. (2021, February 2). Retrieved from [Link]

  • Stable Isotope Tracer Technique. (2022, July 25). YouTube. Retrieved from [Link]

  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. (n.d.). Monash. Retrieved from [Link]

  • Best practices for selecting samples, analyzing data, and publishing results in isotope archaeology. (n.d.). Retrieved from [Link]

  • Characterization of steady‐state metabolites and dynamic metabolic flux.... (n.d.). ResearchGate. Retrieved from [Link]

  • Isotope Labeling in Metabolomics and Fluxomics, Charles Evans. (2017, July 12). YouTube. Retrieved from [Link]

  • Stable Isotope Tracer. (n.d.). British Mass Spectrometry Society. Retrieved from [Link]

  • Best practices for use of stable isotope mixing models in food-web studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Stable Isotope Methodology. (n.d.). Research - Maastricht University. Retrieved from [Link]

  • Stable Isotopes for Tracing Cardiac Metabolism in Diseases. (2021, November 10). Frontiers. Retrieved from [Link]

  • To detect the metabolic fate of a stable isotope tracer, two.... (n.d.). ResearchGate. Retrieved from [Link]

  • Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies. (2001, September 15). PubMed. Retrieved from [Link]

  • Chapter: 8 Stable Isotope Tracers: Technological Tools That Have Emerged. (n.d.). National Academies of Sciences, Engineering, and Medicine. Retrieved from [Link]

  • Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. (n.d.). PMC. Retrieved from [Link]

  • Stable Isotope Tracers: Technological Tools that have Emerged. (n.d.). NCBI - NIH. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 13C-Metabolic Flux Analysis (13C-MFA)

Status: Online Operator: Senior Application Scientist System: 13C-MFA Workflow Optimization Introduction Welcome to the 13C-MFA Technical Support Center. Metabolic Flux Analysis is the gold standard for quantifying intra...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist System: 13C-MFA Workflow Optimization

Introduction

Welcome to the 13C-MFA Technical Support Center. Metabolic Flux Analysis is the gold standard for quantifying intracellular reaction rates, but it is unforgiving of experimental error. Unlike static metabolomics, MFA requires a seamless integration of tracer selection, steady-state culture, precise mass spectrometry, and computational fitting.

This guide addresses the "Silent Failures"—issues that do not stop the experiment from running but result in biologically meaningless flux maps.

Module 1: Experimental Design & Tracer Selection

Ticket #001: "My confidence intervals are huge, and I can't resolve Glycolysis vs. Pentose Phosphate Pathway."

Diagnosis: You are likely using the wrong tracer or a single tracer for a complex network. The most common error is using [U-13C]Glucose (uniformly labeled) as the sole tracer. While excellent for determining biosynthetic fractional enrichment, [U-13C]Glucose generates identical isotopomers for many parallel pathways, leading to "stoichiometric redundancy."

Technical Insight: To resolve the split between Glycolysis (EMP) and the Pentose Phosphate Pathway (PPP), you must distinguish between carbon atoms that are rearranged versus those that are cleaved.

  • Glycolysis: Preserves the C1-C6 backbone structure (mostly).

  • PPP: Decarboxylates C1 (loss of label) and rearranges the carbon skeleton via Transketolase/Transaldolase.

The Solution: Parallel Labeling Experiments (PLE) The current field standard, validated by Antoniewicz et al. , is to use Parallel Labeling Experiments . This involves running two identical cultures side-by-side with different tracers and fitting them to a single model.

Recommended Tracer Strategy:

Target PathwayPrimary TracerWhy?
Glycolysis / PPP Split [1,2-13C]Glucose C1 is lost in PPP (oxidative); C1 is retained in Glycolysis. The m+2 vs m+1 patterns in lactate/alanine clearly distinguish these routes.
TCA Cycle Anaplerosis [U-13C]Glutamine Glucose often dilutes heavily before entering the TCA cycle. Labeled glutamine enters directly at

-ketoglutarate, providing high resolution for the lower TCA cycle.
Global Network PLE: [1,2-13C]Glc + [U-13C]Glc Combines pathway specificity (1,2) with high signal intensity for biosynthesis (U).

Workflow Visualization:

TracerSelection Start Define Metabolic Question Split Glycolysis vs. PPP? Start->Split TCA TCA Cycle / Anaplerosis? Start->TCA Global Genome-Scale / Global Flux? Start->Global Rec1 Use [1,2-13C]Glucose (Distinguishes C1 loss) Split->Rec1 Yes Rec2 Use [U-13C]Glutamine or [5-13C]Glutamine TCA->Rec2 Yes Rec3 Parallel Labeling (PLE) Exp 1: [1,2-13C]Glc Exp 2: [U-13C]Glc Global->Rec3 High Precision Needed

Figure 1: Decision matrix for selecting isotopic tracers based on metabolic resolution requirements.

Module 2: Sample Preparation & Quenching

Ticket #002: "My Energy Charge (ATP/ADP) is low, and intermediates are missing."

Diagnosis: Your quenching was too slow. The turnover rate of central metabolites (like ATP, Pyruvate, and FBP) is often <1 second . If you centrifuge your cells before quenching, the cells sense hypoxia and nutrient depletion, completely altering the metabolome before you extract it.

The "Leakage" Trap: A common mistake is using Cold Methanol Quenching directly on cells without validation. For many Gram-negative bacteria and some eukaryotic cells, cold methanol causes "cold shock," permeabilizing the membrane and causing intracellular metabolites to leak into the media.

Protocol: Fast Filtration with Liquid Nitrogen (The Gold Standard for Microbes) Reference: Bolten et al. (2007); Koning & van Dam (1992).[1]

Step-by-Step Methodology:

  • Preparation:

    • Set up a vacuum manifold with 0.45 µm cellulose acetate or PES filters.

    • Pre-cool tweezers in liquid nitrogen (

      
      ).
      
    • Prepare "Quenching Solution" (if not using pure

      
      ): 60% Methanol buffered with AMBIC at -40°C (Only if leakage is validated as negligible). Preferred: Pure 
      
      
      
      for extraction.
  • Sampling (The <5 Second Rule):

    • T=0s: Apply vacuum. Pipette culture (e.g., 1–5 mL) directly onto the filter.

    • T=2s: Liquid passes through. Cells form a thin cake.

    • T=3s: (Optional but recommended) Wash with 37°C iso-osmotic saline/water to remove extracellular glucose. Do not use cold wash.

    • T=5s: Immediately transfer the filter paper (using cold tweezers) into a tube containing Liquid Nitrogen or pre-cooled extraction solvent.

  • Extraction:

    • Grind the frozen filter/cells (e.g., bead beating) in cold extraction solvent (e.g., Acetonitrile:Methanol:Water 40:40:20) at -20°C.

Validation Check: Calculate the Adenylate Energy Charge (AEC):



  • Target:

    
     (Healthy, metabolically active).
    
  • Fail:

    
     (Indicates stress/hydrolysis during sampling).
    

Module 3: Mass Spectrometry Data Acquisition

Ticket #003: "My isotopomer distribution looks skewed/impossible."

Diagnosis: This is usually due to Isobaric Interference or Natural Isotope Abundance (NA) artifacts.

Troubleshooting Guide:

1. Natural Abundance Correction (Mandatory) Mass spectrometers measure all isotopes, not just your tracer. Carbon-13 occurs naturally (1.1%), as does Oxygen-18 and Nitrogen-15.

  • Symptom:[2][3][4] Unlabeled samples show M+1 and M+2 peaks.

  • Fix: You must apply a correction matrix (e.g., using IsoCor or IsoCorrectoR ) to strip natural abundance contributions.

  • Rule: Never fit raw MS intensities directly to an MFA model.

2. Isobaric Interference

  • Issue: Two metabolites have the same mass (e.g., Isoleucine vs. Leucine, or Citrate vs. Isocitrate).

  • Fix: Chromatographic separation is non-negotiable here. If peaks co-elute, you must use unique fragment ions (MS/MS) to distinguish them.

3. Saturation Effects

  • Issue: The detector is saturated for the M+0 (unlabeled) peak, but linear for M+5. This distorts the ratio.

  • Test: Dilute the sample 1:10 and re-inject. If the Isotopomer Distribution (MID) changes, you had saturation.

Module 4: Computational Modeling & Flux Fitting

Ticket #004: "My model won't converge, or the SSR is too high."

Diagnosis: The Sum of Squared Residuals (SSR) is the mathematical judge of your experiment.

  • SSR too High: The model cannot reproduce the experimental data.

  • SSR too Low: You are overfitting (fitting noise).

The Chi-Square (


) Test Threshold: 
An acceptable fit must satisfy:


Where

is the number of measurements and

is the number of fitted fluxes (degrees of freedom).[5][6]

Troubleshooting Workflow:

  • Check Global Minima: MFA problems are non-convex. The solver might get stuck in a "local valley."

    • Action: Restart the optimization at least 50–100 times from random initial flux values.

    • Result: If 90% of solutions cluster at the same low SSR, you have found the global minimum.

  • Inspect Individual Residuals: Don't just look at the total SSR. Look at the contribution of each metabolite.

    • Scenario: The model fits everything perfectly except Succinate .

    • Biochemical Implication:[4] You might be missing a pathway (e.g., the Glyoxylate Shunt) or your measurement of Succinate is contaminated by an isobaric compound.

  • Verify Metabolic Stationarity: MFA assumes the cells are in steady state (constant fluxes, constant pool sizes).

    • Check: Did the Optical Density (OD) increase exponentially during the labeling phase? Was glucose maintained? If the culture entered the stationary phase (growth arrest) during labeling, the assumptions of steady-state MFA are violated. You must use Instationary-MFA (INST-MFA) instead.

Fitting Logic Diagram:

MFA_Fitting Data Corrected MIDs (Experimental Data) Compare Calculate SSR (Simulated vs Data) Data->Compare Model Metabolic Network (Atom Transitions) Sim Simulate MIDs (EMU Framework) Model->Sim Guess Random Initial Fluxes Guess->Sim Sim->Compare Opt Optimizer (Minimize SSR) Compare->Opt SSR > Tolerance Check Chi-Square Test Compare->Check Converged Opt->Sim Update Fluxes Result Flux Map & Confidence Intervals Check->Result Pass Fail Reject Model (Check Topology/Data) Check->Fail Fail

Figure 2: The iterative computational workflow for estimating metabolic fluxes and validating goodness-of-fit.

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.

  • Metallo, C. M., et al. (2009).[7] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology.

  • Bolten, C. J., et al. (2007).[1] Sampling for metabolome analysis of microorganisms.[2][8] Analytical Chemistry.

  • Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments for metabolic flux analysis. Metabolic Engineering.

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics.

  • Wiechert, W. (2001).[9][10] 13C metabolic flux analysis. Metabolic Engineering.

Sources

Optimization

Optimizing D-Altrose-1-13C concentration for labeling experiments

Executive Summary This guide addresses the technical challenges associated with D-Altrose-1-13C , a rare hexose isotopolog used primarily in mechanistic enzymology (isomerase studies) and structural glycobiology. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical challenges associated with D-Altrose-1-13C , a rare hexose isotopolog used primarily in mechanistic enzymology (isomerase studies) and structural glycobiology. Unlike Glucose-1-13C, D-Altrose presents unique spectral complexities due to its high furanose population in solution. This document provides validated protocols for concentration optimization, spectral interpretation, and troubleshooting signal artifacts.

Module 1: Experimental Design & Concentration Optimization

The "Sweet Spot" Calculation

The optimal concentration of D-Altrose-1-13C is a trade-off between Signal-to-Noise Ratio (SNR) , Viscosity-Induced Broadening , and Metabolic Perturbation .

Do not treat D-Altrose identical to D-Glucose. Altrose has different transport kinetics and metabolic flux rates. Overloading the system (in vivo) can trigger non-physiological transport mechanisms.

Recommended Concentration Matrix

Use the table below to determine the starting concentration based on your experimental goal.

Experiment TypeTarget Conc.RationaleCritical Constraint
Direct NMR (Standard) 25 – 50 mMMaximizes SNR for multi-dimensional experiments (e.g., HSQC).Viscosity: >100 mM causes line broadening and T2 shortening.
Metabolic Tracer (Cell Culture) 5 – 10 mMSufficient for mass spec/NMR flux analysis without overwhelming transporters.Cost & Perturbation: High conc. may inhibit native glucose transport.
Protein-Ligand Interaction 0.5 – 2 mMStoichiometric balance with protein (usually limited by protein solubility).Sensitivity: Requires cryoprobe or hyperpolarization (SABRE) [1].
In-Cell NMR 10 – 20 mMCompensates for low intracellular volume and fast relaxation.Background: High extracellular signal must be washed or suppressed.
Protocol: Concentration Titration Workflow

For determining the Minimum Effective Concentration (MEC) in new biological matrices.

  • Baseline Scan: Prepare a 1 mM sample in the target buffer (e.g., D2O or Phosphate Buffer).

  • Acquisition: Run a 1D 13C{1H} scan (Inverse Gated Decoupling) with NS=1024.

  • SNR Calculation: Measure the SNR of the anomeric carbon (C1) region (90-105 ppm).

  • Scaling Law: Use the square root law (

    
    ).
    
    • If SNR is < 3: Increase concentration to 5 mM.

    • If SNR is > 10: You are within the viable range.

Module 2: The "Impurity" Fallacy (Spectral Complexity)

Critical Troubleshooting Note: A common user error is rejecting D-Altrose-1-13C shipments claiming "impurity" due to the presence of multiple peaks in the anomeric region.

Unlike Glucose (which is >99% pyranose), D-Altrose exists as a complex equilibrium of four cyclic forms plus the acyclic aldehyde [2]. The C1 label will split the signal intensity across these tautomers, reducing the apparent height of any single peak.

Visualization: D-Altrose Mutarotation Equilibrium

The following diagram illustrates the dynamic equilibrium you are observing in your NMR tube.

AltroseEquilibrium cluster_Pyranose Pyranose Forms (Dominant) cluster_Furanose Furanose Forms (Significant) OpenChain Open Chain (Aldehyde) < 0.1% AlphaP α-Pyranose (~30%) OpenChain->AlphaP Slow BetaP β-Pyranose (~40%) OpenChain->BetaP Slow AlphaF α-Furanose (~15%) OpenChain->AlphaF Fast BetaF β-Furanose (~15%) OpenChain->BetaF Fast

Figure 1: Mutarotation equilibrium of D-Altrose. Unlike Glucose, Altrose shows significant furanose populations (green) alongside pyranose (blue).

Diagnostic Check: If you observe 4 distinct clusters of peaks in the 90–105 ppm range, do not discard the sample . This is the chemical signature of pure D-Altrose.

  • 
     102-104 ppm:  Furanose forms (typically downfield).
    
  • 
     92-98 ppm:  Pyranose forms.
    

Module 3: Acquisition Parameters & Troubleshooting

Q&A: Common Experimental Failures

Q1: My C1 signal appears as a doublet. Is my decoupling off?

  • Diagnosis: This is likely J-coupling (

    
    ).
    
  • Solution: Ensure you are using composite pulse decoupling (e.g., WALTZ-16 or GARP) on the proton channel during acquisition.

    • Pulse Sequence:zgpg30 (Power Gated) or zgig (Inverse Gated).

    • Check: If the splitting is ~160-170 Hz, it is

      
      . If it is small (~50 Hz), it might be C1-C2 coupling if you are using uniformly labeled material (U-13C), but for 1-13C, it is almost certainly proton coupling.
      

Q2: The signal intensity is lower than predicted for the concentration.

  • Diagnosis: Saturation due to long

    
     relaxation times. The anomeric carbon (C1) has a longer relaxation time than protonated carbons in the backbone, though shorter than quaternaries.
    
  • Solution:

    • Increase D1 (Relaxation Delay): Set D1

      
      . For D-Altrose C1, start with D1 = 2-4 seconds .
      
    • Use NOE Enhancement: If quantification is not critical, use zgpg (NOE during relaxation). This can boost signal by up to 3x (Nuclear Overhauser Effect).[1]

    • Paramagnetic Doping: Add 0.5 mM Cr(acac)3 to shorten

      
       if rapid scanning is required [3].
      

Q3: I see "ghost" peaks that drift over time.

  • Diagnosis: Mutarotation is still occurring.

  • Context: If you dissolved solid D-Altrose-1-13C immediately before the experiment, the ratio of alpha/beta/furanose forms has not reached equilibrium.

  • Solution:

    • Allow the sample to equilibrate in D2O for 2-4 hours at room temperature before acquisition.

    • Accelerate equilibrium by adding a trace amount of base (not recommended if protein stability is a concern) or simply heating to 37°C briefly.

Advanced Protocol: Distinguishing Altrose from Mannose/Glucose

If you suspect metabolic conversion (e.g., Altrose


 Mannose via isomerase), use 1D TOCSY .
  • Selectively excite the H1 anomeric proton of the specific ring form.

  • Use a mixing time of 80-120ms.

  • Altrose Signature: You will see a small

    
     coupling (approx 1-3 Hz for pyranose) compared to Glucose (3-8 Hz).
    

References

  • Duckett, S. B., et al. (2018). "Rapid 13C NMR hyperpolarization delivered from para-hydrogen enables the low concentration detection and quantification of sugars."[2] Chemical Science. Available at: [Link]

  • Serianni, A. S., et al. (2001). "Acyclic forms of [1-13C]aldohexoses in aqueous solution: quantitation by 13C NMR and deuterium isotope effects on tautomeric equilibria." Journal of Organic Chemistry. Available at: [Link]

  • Kovacs, H., et al. (2005). "Optimized Default 13C Parameters." University of Chicago NMR Facility Guides. Available at: [Link]

Sources

Troubleshooting

Precision Fluxomics Support Center: 13C Labeling Data Analysis

Facility Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Metabolic Flux Analysis (MFA), Isotopic Steady State, Mass Isotopomer Distribution (MID) Analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Facility Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Metabolic Flux Analysis (MFA), Isotopic Steady State, Mass Isotopomer Distribution (MID) Analysis.

Introduction

Welcome to the Precision Fluxomics Support Center. In 13C metabolic flux analysis, data processing is not merely a cleanup step; it is the mathematical lens through which biological reality is reconstructed. A common misconception is that high-resolution mass spectrometry (HRMS) guarantees accurate flux data. It does not. Without rigorous correction for natural abundance and strict adherence to isotopic steady-state assumptions, even the most expensive orbitrap data will yield biologically irrelevant flux maps.

This guide addresses the critical failure points in the 13C workflow, moving from experimental design to the final flux modeling.

Module 1: Experimental Design & Pre-Acquisition

The majority of "analysis" errors are actually experimental design errors detected too late.

Q: Why isn't my [U-13C]Glucose tracer showing significant flux into the TCA cycle?

A: This is often a dilution or equilibration issue, not an analytical failure.

  • Serum Contamination: Did you use standard Fetal Bovine Serum (FBS)? Standard FBS contains ~5-10 mM unlabeled glucose and amino acids. This dilutes your tracer immediately, suppressing the enrichment signal.

    • Corrective Action: Always use dialyzed FBS for labeling experiments to ensure the only carbon source available is the one you provide.

  • Isotopic Non-Steady State: You may have harvested too early. Central carbon metabolism (glycolysis) labels in minutes; the TCA cycle can take hours; amino acid pools can take days.

    • Diagnostic: Check the labeling of an upstream intermediate (e.g., Pyruvate). If Pyruvate is 90% labeled but Citrate is only 10% labeled, you have not reached Isotopic Steady State [1].

Q: How do I validate that my system has reached Isotopic Steady State?

A: Flux modeling (13C-MFA) assumes that the isotopic labeling of intracellular metabolites is constant over time. You must validate this empirically.

Protocol: Isotopic Steady State Verification

  • Time Course Design: Select 3 time points (e.g., 12h, 24h, 36h).

  • Acquisition: Analyze key node metabolites (Glutamate, Aspartate, Lactate).

  • Calculation: Compare the Mass Isotopomer Distribution (MID) vectors between time points.

  • Validation Criteria: If the change in fractional enrichment is <3-5% between consecutive time points, steady state is achieved.

Time PointM+0 (Unlabeled)M+1M+2Status
12 Hours 0.450.200.15Transient
24 Hours 0.220.350.25Approaching
36 Hours 0.210.360.24Steady State

Module 2: Data Acquisition & Integrity

Ensuring the physical measurement represents the chemical reality.

Q: My M+0 peak is saturated, but my M+5 peak is barely visible. Can I still use this data?

A: No. Mass spectrometers have a limited linear dynamic range. If the M+0 (monoisotopic) peak saturates the detector, its intensity is under-reported relative to the M+5 peak. This artificially inflates the calculated enrichment [2].

  • Solution: You must dilute the sample or adjust the injection volume/accumulation time. Do not attempt to "mathematically correct" saturated data.

Visualization: Data Integrity Logic Flow

The following diagram illustrates the decision matrix for accepting or rejecting raw MS data before processing.

DataIntegrity Start Raw MS Data Input CheckSat Check M+0 Saturation Start->CheckSat IsSat Is Detector Saturated? CheckSat->IsSat RejectSat REJECT: Skewed Ratio (Re-inject at lower conc) IsSat->RejectSat Yes CheckRes Check Resolution (R) IsSat->CheckRes No IsResHigh R > 50,000? CheckRes->IsResHigh Resolve Resolve 13C from 15N/18O/33S IsResHigh->Resolve Yes Merge WARNING: Isobaric Interference (Requires complex correction) IsResHigh->Merge No CheckInt Check Integration Boundaries Resolve->CheckInt Merge->CheckInt Final Proceed to Correction CheckInt->Final

Figure 1: Decision logic for validating raw Mass Spectrometry data prior to algorithmic correction. Saturation and resolution checks are mandatory gatekeepers.

Module 3: Processing & Natural Abundance Correction

The most common source of "impossible" data.

Q: Why are my corrected fractional enrichments negative?

A: Negative enrichment is a mathematical impossibility that indicates a failure in the correction algorithm or input data. It usually stems from one of three causes:

  • Over-Correction: The algorithm assumes a standard elemental formula (e.g., C5H10O5) but your metabolite is derivatized (e.g., TBDMS), adding naturally abundant carbons that were not accounted for. You must correct for the entire derivatized molecule [3].

  • Impurity: The tracer purity was entered as 100%, but the reagent is actually 98% 13C. The algorithm subtracts "natural" background that actually came from the tracer impurity.

  • Integration Error: Noise was integrated as a peak in the high-mass isotopomers (M+n), or the M+0 peak was cut off.

Q: What is the difference between Isotopomers and Isotopologues?

A: This distinction is vital for choosing the right software.

  • Isotopologues (Mass Isotopomers): Molecules differing only by mass (e.g., Glucose M+0 vs Glucose M+6).[1] Measured by standard MS.

  • Isotopomers (Positional Isotomers): Molecules differing by where the label is located (e.g., [1-13C]Glucose vs [2-13C]Glucose). Requires NMR or MS/MS fragmentation to distinguish.

  • Note: Most standard flux software (like IsoCor) works with Isotopologues (MID) [4].

Table: Impact of Natural Abundance Correction (Example: Lactate) Note how the "raw" data hides the true labeling pattern due to the natural presence of 1.1% 13C in all carbon atoms.

IsotopologueRaw Intensity (%)Corrected Enrichment (%)Interpretation
M+0 50.055.2Unlabeled fraction
M+1 10.02.1 Mostly natural abundance noise
M+2 5.04.8Low flux through this path
M+3 35.037.9 True tracer incorporation

Module 4: Flux Modeling & Interpretation

Converting enrichment into metabolic rates.

Q: My flux model will not converge (Goodness of Fit is poor). What is wrong?

A: A non-converging model usually implies Stoichiometric Inconsistency .

  • Network Redundancy: You may have defined a reversible reaction where the data cannot distinguish the forward/backward flux.

  • Conflicting Data: If your Glucose M+6 data says glycolysis is fast, but your Pyruvate M+3 data says it is slow, the solver cannot satisfy both constraints.

    • Troubleshooting: Remove datasets one by one to identify the "offending" metabolite measurement.

  • CO2 Correction: Did you account for labeled CO2 re-incorporation? In TCA cycle modeling, labeled CO2 can be re-fixed (e.g., by Pyruvate Carboxylase), skewing the model if not defined [5].

Visualization: The Iterative Modeling Workflow

This diagram demonstrates the cyclical nature of 13C-MFA. It is rarely a linear process; the model must be refined based on the fit residuals.

FluxWorkflow ExpData Corrected MID Data (Input) Solver Flux Solver (Least Squares) ExpData->Solver MetModel Metabolic Network (Atom Transitions) MetModel->Solver SSR Calculate SSR (Sum of Squared Residuals) Solver->SSR CheckFit Chi-Square Test (Goodness of Fit) SSR->CheckFit Success Flux Map & Confidence Intervals CheckFit->Success Pass Refine Refine Network/ Check Outliers CheckFit->Refine Fail Refine->Solver Re-iterate

Figure 2: The 13C-MFA computational loop. Success is determined by the Chi-Square test minimizing the difference between simulated and measured isotopomers.

References

  • Antoniewicz, M. R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology. Link

  • Su, X., et al. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry. Link

  • Midani, F. S., et al. (2017). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics. Link

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis.[2] Bioinformatics. Link

Sources

Optimization

Technical Support Center: Natural Abundance Correction in MFA

Executive Summary & Theoretical Foundation The Problem: In 13C-MFA, we track the incorporation of a heavy isotope tracer (e.g., [U-13C]glucose) into metabolic networks. However, carbon-13 occurs naturally in the biospher...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Foundation

The Problem: In 13C-MFA, we track the incorporation of a heavy isotope tracer (e.g., [U-13C]glucose) into metabolic networks. However, carbon-13 occurs naturally in the biosphere at an abundance of approximately 1.07%. Mass spectrometry (MS) cannot physically distinguish between a "tracer" 13C atom and a "natural" 13C atom.

Without mathematical correction, the natural background inflates the abundance of heavier mass isotopomers (M+1, M+2, etc.), leading to false flux calculations . This effect is exacerbated in GC-MS, where derivatization agents add non-tracer carbons that contribute their own natural background.

The Solution: We utilize a linear algebra approach—specifically the Correction Matrix Method —to mathematically "strip" the natural abundance signal from the measured Mass Isotopomer Distribution (MID), revealing the true tracer enrichment.

The Correction Workflow

The following diagram illustrates the data processing pipeline required to move from raw ion counts to flux-ready data.

CorrectionWorkflow RawData Raw MS Data (Ion Intensities) Algorithm Linear Solver (Least Squares) RawData->Algorithm Measured Vector (m) Background Natural Isotope Background (1.1%) Matrix Correction Matrix Construction Background->Matrix Deriv Derivatization Contribution (GC-MS) Deriv->Matrix Matrix->Algorithm Correction Matrix (C) Corrected Corrected MID (Tracer Only) Algorithm->Corrected m = C × x FluxModel MFA Flux Map Corrected->FluxModel

Figure 1: The logical flow of natural abundance correction. The algorithm solves for the unknown tracer distribution (x) given the measured data (m) and the known natural background probabilities encoded in matrix (C).

Troubleshooting Guide (FAQ Format)

This section addresses specific anomalies users encounter during the correction process.

Issue 1: "My corrected data shows negative fractional abundances."

Symptom: After running the correction algorithm (e.g., IsoCor, Metran), isotopomers like M+0 or M+1 show values like -0.02. Diagnosis:

  • Low Signal-to-Noise: The raw intensity of a peak was so low that subtracting the theoretical natural abundance resulted in a negative number.

  • Incorrect Formula: You may have omitted the derivatization group from the chemical formula input, causing the algorithm to underestimate the natural background. Action Plan:

  • Step 1: Verify the chemical formula. For GC-MS, ensure you included the atoms from the TBDMS or TMS group (e.g., TBDMS adds C6H12Si).

  • Step 2: If the negative value is small (< -0.05), it is likely noise. Set the negative value to zero and renormalize the vector so the sum equals 1.0.

  • Step 3: If the negative value is large, check for isobaric interference (co-eluting compounds).

Issue 2: "The M+0 peak in my 100% labeled sample is too high."

Symptom: You fed cells 100% [U-13C]glucose, but the corrected data shows a significant M+0 fraction. Diagnosis: Tracer Impurity. Commercial tracers are rarely 100% pure (usually 99% or 98%). If your correction algorithm assumes 100% purity, it will attribute the unlabeled fraction to metabolic activity (dilution) rather than tracer impurity. Action Plan:

  • Input the specific isotopic purity provided on the reagent manufacturer's certificate of analysis (CoA) into your software (e.g., 0.99 13C).

Issue 3: "GC-MS data correction seems to fail for larger metabolites."

Symptom: Small amino acids (Alanine) correct well, but larger ones (Glutamate) show high error residuals. Diagnosis: Silicon Isotope Skewing. In GC-MS using TBDMS derivatives, the silicon atom has significant natural isotopes (29Si: 4.7%, 30Si: 3.1%). This creates a complex "skewed" matrix that simple binomial expansion might miscalculate if the software doesn't explicitly handle multi-element isotope matrices. Action Plan:

  • Use software capable of infinite-dimensional matrix correction or specific isotope convolution (e.g., IsoCor) rather than simple spreadsheet binomial subtractors.

Critical Protocol: The Matrix Correction Method

Objective: Mathematically isolate the tracer-derived labeling pattern.

The Mathematical Model

The relationship between the measured distribution vector (


) and the true tracer distribution (

) is linear:


Where


 is the Correction Matrix  containing the probabilities of natural isotope occurrence for every combination of carbon atoms.
Step-by-Step Workflow
Phase 1: Data Preparation
  • Extract Ion Clusters: Integrate the peak areas for the monoisotopic mass (M+0) and all associated isotopomers (M+1, M+2... M+n).[1][2]

  • Define Chemical Formula:

    • LC-MS: Use the metabolite formula (e.g., Glutamate:

      
      ).
      
    • GC-MS: Use the derivatized fragment formula.

      • Example: Glutamate (M-57) fragment with TBDMS.

      • Backbone:

        
        
        
      • Derivative (2x TBDMS):

        
        
        
      • Total Formula for Correction:

        
        
        
Phase 2: Execution (Software Agnostic)
  • Construct Matrix: The software calculates the probability of naturally finding 0, 1, 2... heavy atoms in the molecule based on IUPAC natural abundance tables (13C = 1.07%, 29Si = 4.68%, etc.).

  • Solve Linear System: The software solves for

    
     using a non-negative least squares (NNLS) approach to minimize error.
    
    
    
    
  • Correct for Tracer Purity: (Optional but recommended) A second matrix operation removes the effect of the tracer being only 99% pure.

Data Presentation: Correction Impact

The table below demonstrates the magnitude of error if correction is skipped for a TBDMS-derivatized metabolite.

MetricUncorrected (Raw)Corrected (True)Impact of Error
Metabolite Glutamate (TBDMS)Glutamate (TBDMS)
M+0 Abundance 0.8500.980Underestimated (False Flux)
M+1 Abundance 0.1050.020Overestimated (Ghost Labeling)
M+2 Abundance 0.0450.000Artifact (Natural Si/C)

Self-Validating System: How to Verify Your Correction

To ensure trustworthiness (E-E-A-T), you must run a Self-Validation Control in every experiment.

The "Unlabeled Standard" Test:

  • Protocol: Run a sample of natural, unlabeled biomass (e.g., cells grown on normal glucose) through your full extraction and MS workflow.

  • Prediction: The Raw data will show a distribution (M+0, M+1, M+2) due to natural abundance.

  • Validation: Apply your correction algorithm to this unlabeled sample.

  • Success Criterion: The Corrected output must be >99% M+0 .

    • If the corrected M+1 is > 2-3%, your correction matrix (chemical formula) is wrong or your MS detector is saturated.

ValidationLogic Step1 Input: Unlabeled Standard (Natural Biomass) Step2 Measure Raw MID (Shows M+1, M+2 peaks) Step1->Step2 Step3 Apply Correction Algorithm Step2->Step3 Step4 Check Output Step3->Step4 ResultPass PASS: M+0 > 99% Step4->ResultPass Correct Formula ResultFail FAIL: M+1 > 2% Step4->ResultFail Wrong Formula or Saturation

Figure 2: The decision tree for validating correction parameters using an unlabeled standard.

References

  • Wahl, S. A., Dauner, M., & Wiechert, W. (2004). New tools for mass isotopomer data evaluation in 13C flux analysis: Mass isotope correction, data consistency checking, and precursor relationships. Biotechnology and Bioengineering.[3][4][5][6][7]

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis.[6][8] Nature Protocols.

  • Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments.[1] Bioinformatics.

  • Midani, F. S., Wynn, M. L., & Schnell, S. (2017). The importance of accurately correcting for the natural abundance of stable isotopes.[9] Analytical Biochemistry.

  • Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics.

Sources

Troubleshooting

Technical Support Center: High-Resolution 13C-NMR Metabolomics

Welcome to the Advanced NMR Application Support Portal. Topic: Improving Peak Resolution for 13C-Labeled Metabolites Ticket ID: #NMR-13C-RES-001 Assigned Specialist: Senior Application Scientist, Metabolomics Division Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced NMR Application Support Portal. Topic: Improving Peak Resolution for 13C-Labeled Metabolites Ticket ID: #NMR-13C-RES-001 Assigned Specialist: Senior Application Scientist, Metabolomics Division

Executive Summary: The "Blessing and Curse" of 13C Enrichment

Enriching biological samples with 13C (e.g., U-13C glucose feeding) dramatically increases sensitivity, allowing for the detection of central carbon metabolism pathways. However, this introduces a significant technical challenge: 13C-13C scalar coupling (Jcc) .

In natural abundance samples (1.1% 13C), adjacent 13C nuclei are statistically rare. In uniformly labeled samples (>90% 13C), almost every carbon is coupled to its neighbor. This splits single peaks into complex multiplets (doublets, triplets, or quartets), spreading signal intensity and causing severe spectral overlap.

This guide provides field-proven protocols to resolve these couplings and maximize resolution.

Part 1: Acquisition Strategies & Pulse Sequences

Issue: "My 2D HSQC spectrum shows complex multiplets in the 13C dimension, causing overlap."

Diagnosis: You are observing homonuclear 13C-13C J-coupling evolution during the indirect (


) evolution period. Standard HSQC sequences do not decouple carbon-carbon interactions.

Solution: Implement Constant-Time HSQC (CT-HSQC).

The Mechanism: In a standard HSQC, the evolution time (


) increases incrementally. In CT-HSQC, the total evolution time (

) remains fixed, while the 180° pulse shifts position. This refocuses the Jcc couplings at the end of the evolution period, collapsing multiplets into singlets in the F1 dimension.

Protocol:

  • Select Sequence: Use a hsqcctetgpsp (Bruker) or equivalent constant-time sequence.

  • Calculate

    
    :  The constant time delay must be tuned to the reciprocal of the J-coupling constant to avoid signal nulling.
    
    • For aliphatic carbons (

      
      ): Set 
      
      
      
      (
      
      
      ).
    • Note: If

      
       is too long, transverse relaxation (
      
      
      
      ) will destroy the signal. A value of 26.6 ms is a robust starting point for metabolomics mixtures.
  • Spectral Width: Ensure the F1 spectral width fits within the aliasing limits defined by

    
     if using restricted evolution, though modern CT sequences handle this via optical switching.
    

Data Comparison:

FeatureStandard HSQCConstant-Time (CT) HSQC
Peak Shape (F1) Multiplets (split by

)
Singlets (decoupled)
Resolution Low (overlap prone)High (simplified spectra)
Sensitivity Higher for slowly relaxing nucleiLower (signal decays during fixed

)
Best Use Case Natural abundance samples13C-Enriched Metabolomics
Issue: "I need high resolution in F1 (13C), but the experiment takes 3 days."

Diagnosis: High resolution in the indirect dimension requires a large number of increments (points), which linearly scales the experimental time.[1]

Solution: Non-Uniform Sampling (NUS). [2][3][4][5]

The Mechanism: Instead of acquiring every increment in the linear time grid (0, 1, 2, 3...), NUS acquires a random subset (e.g., 25% or 50%) of the points. Advanced algorithms (Compressed Sensing or Maximum Entropy) reconstruct the missing data. This allows you to acquire 4x the resolution in the same time, or the same resolution in 1/4th the time.

Protocol:

  • Sampling Density: Set to 25% for 2D HSQC. (Going below 15% risks reconstruction artifacts).

  • Sampling Schedule: Use a "Poisson Gap" or "Sine-weighted" schedule. This concentrates sampling at the beginning of the FID (high SNR) while sparsely sampling the tail (high resolution).

  • Increments: Increase your target TD (time domain points) in F1 by a factor of 4.

    • Standard: 128 increments.[6]

    • NUS:[2][3][4][5][7] Set 512 increments, but acquire only 25% (128 actual FIDs).

  • Processing: Reconstruct using Iterative Soft Thresholding (IST) or Maximum Entropy (MaxEnt).

Issue: "My decoupling sidebands are high, and the baseline is wavy."

Diagnosis: Inefficient decoupling. Standard WALTZ-16 decoupling often fails to cover the wide bandwidth of 13C (approx. 200 ppm or 30 kHz at 600 MHz) without excessive power deposition (heating).

Solution: Adiabatic Decoupling. [8][9]

The Mechanism: Adiabatic pulses (e.g., CHIRP or WURST) sweep frequency and amplitude simultaneously. They provide uniform inversion across a very wide bandwidth with significantly lower peak power than "hard" composite pulses like GARP or WALTZ.

Protocol:

  • Pulse Program: Switch to sequences using p5m4sp180 or similar adiabatic shapes for decoupling.

  • Parameters:

    • Shape: CHIRP (Coordinate-dependent H-atom Inversion Recovery Pulse).

    • Bandwidth: Set to cover the entire aliphatic and aromatic region (typically 160 ppm).

  • Safety: Ensure the duty cycle does not exceed probe specifications (cryoprobes are sensitive to heating). Adiabatic decoupling is generally safer for the sample than WALTZ at high bandwidths.

Part 2: Sample Preparation & Environment

Issue: "My chemical shifts drift between samples, making alignment impossible."

Diagnosis: pH inconsistency. 13C chemical shifts, particularly for organic acids (lactate, succinate, citrate), are highly pH-dependent. A shift of 0.1 pH units can move a peak by 0.05-0.1 ppm, ruining alignment algorithms.

Solution: The "Buffered Lock" System.

Protocol:

  • Buffer Choice: Use Phosphate buffer (100 mM) in D2O.

    • Why: High buffering capacity near physiological pH.

  • pH Adjustment: Adjust pH to 7.40 ± 0.05 using NaOD or DCl. Use a pH meter corrected for the deuterium isotope effect (

    
    ).
    
  • Internal Standard: Add DSS-d6 (Sodium trimethylsilylpropanesulfonate) or TMSP at 0.5 mM.

    • Critical: Do not use TMS (insoluble in water). DSS is preferred over TMSP if pH < 6, but TMSP is standard for neutral metabolomics.

Part 3: Decision Logic & Workflows

Visual Guide 1: Pulse Sequence Selection

Use this decision tree to select the correct experiment based on your sample type and resolution needs.

PulseSequenceLogic Start Start: Select Experiment IsLabeled Is Sample 13C Enriched? Start->IsLabeled Is2D Need 2D Resolution? IsLabeled->Is2D Yes (>90%) StdHSQC Standard 1H-13C HSQC (Natural Abundance) IsLabeled->StdHSQC No (1.1%) ResPriority Priority: Speed or Resolution? Is2D->ResPriority Yes (HSQC) INADEQUATE INADEQUATE (Trace C-C Connectivity) Is2D->INADEQUATE No (Pathway Tracing) CTHSQC Constant-Time (CT) HSQC (Removes Jcc Splitting) ResPriority->CTHSQC Speed/Standard NUS_CT NUS CT-HSQC (Max Resolution + Decoupled) ResPriority->NUS_CT Max Resolution

Caption: Decision matrix for selecting the optimal pulse sequence based on isotopic enrichment and resolution requirements.

Visual Guide 2: The Troubleshooting Workflow

Follow this logical path when encountering poor resolution.

TroubleshootingFlow Problem Problem: Poor Resolution Check1 1. Check Shimming (Line width < 0.8 Hz?) Problem->Check1 Check2 2. Check Sample (pH stable? Precipitate?) Check1->Check2 Yes Action1 Action: TopShim -> Manual Z1/Z2/X/Y Check1->Action1 No Check3 3. Check Sequence (J-coupling interference?) Check2->Check3 Yes Action2 Action: Filter (0.2µm) Adjust pH Check2->Action2 No Check4 4. Check Processing (Apodization/LP) Check3->Check4 No Action3 Action: Switch to CT-HSQC + NUS Check3->Action3 Yes (Multiplets) Action4 Action: Linear Prediction (Forward, 32 coeffs) Check4->Action4 Optimize

Caption: Step-by-step troubleshooting workflow for isolating the source of poor spectral resolution.

Part 4: Data Processing Techniques

Question: "Can I improve resolution after acquisition?"

Answer: Yes, using Linear Prediction (LP) and Zero Filling.

Technique:

  • Linear Prediction (Forward): LP extends the FID beyond the acquired data points by predicting the signal decay.

    • Setting: Apply in the indirect (F1) dimension. Extend the data by 2x (e.g., if you acquired 128 points, predict to 256).

    • Coefficients: Use 16-32 coefficients. Too many will model noise as signal.

  • Zero Filling: Double the data size again by adding zeros (e.g., 256 -> 512). This interpolates the data, improving peak definition (digital resolution), though it does not separate truly overlapped peaks like LP can.

References

  • Le Guennec, A., et al. (2015). Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling.[5][7] Magnetic Resonance in Chemistry.[1][2][4][5][10][11][12][13][14][15][16] Link

  • Hyberts, S. G., et al. (2012). Applications of non-uniform sampling and processing. Topics in Current Chemistry. Link

  • Vu, T. N., & Laukens, K. (2013). Getting your peaks in line: a review of alignment methods for NMR spectral data. Metabolites.[1][2][4][5][7][11][13][14][15][17][18] Link

  • Clendinen, C. S., et al. (2014). 13C NMR Metabolomics: INADEQUATE Network Analysis. Analytical Chemistry.[13][17][19] Link

  • Kupče, Ē., & Freeman, R. (2007). Adiabatic pulses for wideband inversion and broadband decoupling. Journal of Magnetic Resonance. Link

Sources

Optimization

Technical Support Center: Minimizing Isotopic Scrambling in Tracer Experiments

Part 1: Frequently Asked Questions (FAQs) This section addresses fundamental concepts of isotopic scrambling to provide a solid foundation for troubleshooting. Q1: What is isotopic scrambling and why is it a critical iss...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts of isotopic scrambling to provide a solid foundation for troubleshooting.

Q1: What is isotopic scrambling and why is it a critical issue in metabolic tracer studies?

A: Isotopic scrambling refers to the randomization of isotopes within a molecule, leading to an isotopologue distribution that does not reflect the direct, enzymatic pathway of interest.[1] In an ideal tracer experiment, the heavy isotopes (e.g., ¹³C, ¹⁵N) from a labeled substrate are incorporated into downstream metabolites in a predictable pattern, allowing you to trace pathway activity.[2][3][4]

Q2: What are the primary causes of isotopic scrambling?

A: Isotopic scrambling arises from both biological and analytical sources. Understanding these is the first step toward mitigation.

Cause Category Specific Mechanism Description
Biological Scrambling Metabolic "Back-Reactions" or EquilibrationMany enzymatic reactions are reversible. If a labeled product can revert to its precursor or participate in exchange reactions, the isotope can be redistributed in patterns not representative of net forward flux. This is common in central carbon metabolism, where pathways are highly interconnected.[5]
Metabolic CyclingIn cyclic pathways like the TCA cycle, a labeled molecule can undergo multiple turns, leading to a randomization of the isotope's position across the carbon backbone of cycle intermediates.[5]
Analytical Scrambling In-Source Fragmentation (LC-MS)This is a major analytical artifact where molecules fragment within the ion source of the mass spectrometer before they are isolated for MS/MS analysis.[6][7][8] This premature fragmentation can mimic metabolic products and create misleading isotopologue patterns.
Thermal Degradation (GC-MS)During gas chromatography, high temperatures in the injection port can cause labile metabolites to break down, leading to the rearrangement and scrambling of atoms.
Sample Preparation ArtifactsInadequate quenching of metabolism can allow enzymatic activity to continue post-harvest, altering labeling patterns.[9][10] Additionally, harsh extraction conditions or improper pH can induce chemical degradation and isotope exchange.
Derivatization Issues (GC-MS)Incomplete or non-specific derivatization can create multiple products from a single analyte, complicating spectral interpretation. Conversely, certain derivatization reactions can promote atom rearrangement if not carefully optimized.[11]

A summary of common causes of isotopic scrambling and their primary solutions.

Q3: Can isotopic scrambling be completely eliminated?

A: Complete elimination is often not realistic, especially for biological scrambling inherent to complex metabolic networks.[5] However, through careful experimental design and optimized analytical methods, scrambling can be minimized to a point where it does not compromise the biological interpretation of the data. The goal is to maximize the signal from the pathway of interest while reducing the noise from scrambling events.

Part 2: Troubleshooting Guide

This section provides structured guidance for identifying and resolving specific scrambling issues you may encounter.

Q4: My mass spectrometry data shows unexpected isotopologue distributions for my target metabolite. How can I determine if this is due to isotopic scrambling?

A: This is a common challenge. A systematic approach is required to pinpoint the source of the unexpected labeling pattern. The following workflow can help you diagnose the issue.

G A Unexpected Isotopologue Distribution Observed B Step 1: Verify Analytical Integrity (Rule out Artifacts) A->B C Analyze Unlabeled & Fully Labeled Standards B->C Check for in-source fragmentation D Optimize MS Ion Source Parameters (e.g., Fragmentor/DP) B->D Minimize energy in the ion source E Scrambling Persists? C->E D->E F Step 2: Investigate Biological Source E->F Yes K Conclusion: Analytical Artifact E->K No G Hypothesize Metabolic Back-Reaction or Cycle F->G H Perform Time-Course Labeling Experiment G->H Test for kinetic complexity I Use Positional Isotope Tracer (e.g., 1-¹³C-Glucose) G->I Test specific pathway entry points J Conclusion: Biological Scrambling H->J I->J

Troubleshooting workflow for unexpected isotopologues.

Step-by-Step Diagnosis:

  • Analyze Standards: Inject an unlabeled, pure standard of your metabolite of interest. If you observe fragments that correspond to the "scrambled" masses seen in your samples, this strongly suggests in-source fragmentation.[7][12]

  • Optimize Ion Source: Systematically reduce the energy parameters in your mass spectrometer's ion source, such as the fragmentor voltage or declustering potential (DP).[6] If the problematic isotopologue signals decrease with lower energy, in-source fragmentation is the likely cause.

  • Conduct a Time-Course Experiment: If analytical artifacts are ruled out, investigate biological causes. Harvest samples at multiple time points after introducing the tracer (e.g., 1, 5, 15, 60 minutes). True metabolic products will show a time-dependent increase in label incorporation. Scrambling from metabolic cycling may appear at later time points as the label equilibrates throughout the network.[5]

  • Use Positional Tracers: Employ a tracer labeled at a specific atomic position (e.g., 1-¹³C-glucose vs. U-¹³C-glucose). The resulting labeling patterns can provide definitive evidence for or against specific pathways and reveal the extent of scrambling through pathways like the pentose phosphate pathway or TCA cycle.

Q5: I suspect in-source fragmentation is causing scrambling in my LC-MS data. What steps can I take to minimize it?

A: In-source fragmentation (ISF) is a frequent problem where analytes fragment in the ion source due to excess energy.[6][7] This is highly problematic as these fragments can be mistaken for true metabolites.[8][13]

Mitigation Protocol:

  • Reduce Source Energy: This is the most effective approach. Methodically lower the voltages in the "intermediate pressure" region of the source, such as the Fragmentor (Agilent), Declustering Potential (Sciex), or S-Lens (Thermo). Decrease the voltage in steps while monitoring the signal of your intact parent ion and the suspected fragment. The goal is to find a balance that maintains good ionization of the parent ion while minimizing its fragmentation.[6]

  • Optimize Source Temperature: High source temperatures can promote thermal degradation.[6] Experiment with lower drying gas or sheath gas temperatures to see if it reduces the unwanted fragmentation without significantly compromising desolvation and sensitivity.

  • Modify Mobile Phase: The mobile phase composition can influence ion stability. Sometimes, adding a small amount of a modifier or changing the pH can stabilize the parent ion and make it less susceptible to fragmentation.

  • Use a Softer Ionization Technique: If available, consider Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can be "softer" than Electrospray Ionization (ESI) for certain classes of molecules, though this is a more involved change.

Q6: My tracer appears to be scrambling through metabolic "back-reactions." How can I confirm this and what are my options?

A: This is a biological issue where the high reversibility of certain enzymatic steps causes the isotope label to be distributed backward from a product to its precursor.

Confirmation and Strategies:

  • Confirmation with Positional Tracers: As mentioned in Q4, using a specifically-labeled tracer is the best way to confirm a back-reaction. For example, using [1,2-¹³C₂]-glucose can help track the specific carbons that are cleaved and reformed through glycolysis and gluconeogenesis, revealing the extent of bidirectional flux.

  • Kinetic Flux Profiling: Perform a high-resolution time-course experiment immediately after tracer introduction. The initial rate of labeling into a product should reflect the net forward flux. The appearance of label in a precursor pool after the product is labeled is strong evidence of a back-reaction.

  • Modify Experimental Conditions: If possible, alter the biological conditions to favor forward flux. For example, providing an excess of a downstream substrate can sometimes "push" a pathway forward and reduce the relative rate of the back-reaction.

  • Computational Modeling: For complex cases, Metabolic Flux Analysis (MFA) is the ultimate tool.[5][14] MFA uses mathematical models to deconvolute labeling patterns and calculate the bidirectional fluxes of reversible reactions, providing a quantitative measure of scrambling.[4]

Part 3: Best Practices & Protocols

Proactively designing your experiments to minimize scrambling is far more effective than troubleshooting after the fact.

Q7: How do I choose the right isotopic tracer to minimize the risk of scrambling?

A: The choice of tracer is a critical first step in experimental design.[15]

  • Uniformly Labeled (U-): Tracers like [U-¹³C]-glucose are excellent for an initial discovery-based experiment to see which pathways are active. However, they are more susceptible to interpretation issues from scrambling because the label can be distributed across the entire molecule.

  • Positionally Labeled: To probe a specific reaction or minimize ambiguity from a known scrambling pathway, use a positionally labeled tracer. For example, if you are studying the TCA cycle and want to avoid scrambling from glycolysis, using [U-¹³C₅]-glutamine can provide a more direct entry point.

  • Consider the Atom: While ¹³C is most common, don't overlook other isotopes. ¹⁵N is essential for tracing amino acid and nucleotide metabolism. ²H (deuterium) can be used to trace redox reactions but is prone to isotopic effects and exchange with water, requiring careful data interpretation.

Q8: What is a detailed protocol for quenching metabolism and extracting metabolites to prevent ex-vivo scrambling?

A: Rapid and complete inactivation of all enzymatic activity is arguably the most critical step in sample preparation.[9][10] The goal is to flash-freeze the metabolic state of the cell at the moment of harvesting.

Protocol: Quenching and Extraction for Adherent Mammalian Cells

This protocol is a widely-used method based on a cold methanol-water extraction.

  • Preparation:

    • Prepare the quenching/extraction solution: 80% Methanol / 20% Water (v/v). Pre-chill this solution to -80°C.[16] At least 1 mL per 6-well plate well is recommended.

    • Prepare a wash solution: Cold phosphate-buffered saline (PBS) or 0.9% NaCl. Place on ice.

  • Quenching and Harvesting:

    • Place the cell culture plate on a bed of dry ice.

    • Aspirate the culture medium completely.

    • Quickly wash the cells once with 1-2 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely. This must be done rapidly to avoid metabolic changes.[10]

    • Immediately add at least 1 mL of the -80°C quenching/extraction solution to the well.[16] This simultaneously quenches metabolism and begins the extraction process.

    • Place the plate back on dry ice for 10 minutes to ensure complete quenching.[16]

  • Extraction:

    • Using a cell scraper, scrape the frozen cell lysate from the bottom of the well.

    • Transfer the cell slurry/extract mixture to a pre-chilled microcentrifuge tube.

    • To ensure complete extraction, add another small volume (e.g., 200 µL) of the cold extraction solution to the well, scrape again, and pool it with the first extract.[16]

    • Vortex the tube vigorously for 30 seconds.

    • Centrifuge at maximum speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis (e.g., by LC-MS).

  • Storage:

    • Snap-freeze the final extract in liquid nitrogen and store at -80°C until analysis.[9]

Quenching Solution Cell/Sample Type Considerations
Cold 80% Methanol Adherent & Suspension CellsExcellent for general purpose polar metabolomics. Efficiently quenches and extracts in one step.[16]
Liquid Nitrogen Tissues, Adherent CellsThe fastest quenching method.[17] Requires a subsequent extraction step, often involving grinding the frozen tissue or lysing cells.
Cold Methanol/Chloroform/Water Samples for Polar & Non-polar analysisAllows for phase separation to analyze aqueous metabolites and lipids from the same sample.[9][17]

A summary of common quenching solutions for different sample types.

Q9: How can chemical derivatization help prevent scrambling during GC-MS analysis?

A: Derivatization is essential for GC-MS analysis of many metabolites.[18][19] It serves two main purposes in preventing scrambling:

  • Increases Volatility and Thermal Stability: By replacing active hydrogens on groups like -OH, -COOH, and -NH₂, derivatization makes molecules less polar and more volatile, allowing them to travel through the GC column at lower temperatures.[19][20] This minimizes the risk of on-column thermal degradation and atomic rearrangement.

  • "Locks" Molecular Structure: For molecules that can exist in multiple forms (tautomers), such as sugars or alpha-keto acids, derivatization can "lock" them into a single conformation.[19] This prevents the formation of multiple derivative peaks from a single analyte, which could be misinterpreted as different isotopologues.

Common Two-Step Derivatization Protocol (for Amino and Organic Acids):

  • Methoximation:

    • Reagent: Methoxyamine hydrochloride (MeOx) in pyridine.

    • Mechanism: Reacts with aldehyde and keto groups to form stable oximes.[19] This is critical for preventing the degradation of keto-acids and locking sugars into their open-chain form, preventing the formation of multiple ring structures.

    • Procedure: The dried metabolite extract is incubated with the MeOx reagent, typically for 90 minutes at 37°C.

  • Silylation:

    • Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and highly effective reagent.

    • Mechanism: Replaces active hydrogens on hydroxyl, carboxyl, and amine groups with a trimethylsilyl (TMS) group.[19] This dramatically increases volatility and thermal stability.[18]

    • Procedure: After methoximation, MSTFA is added directly to the sample, followed by incubation for 30-60 minutes at a slightly elevated temperature (e.g., 37-60°C). The sample is then ready for GC-MS injection.

Two-step derivatization workflow for GC-MS.

References

  • Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent Technologies, Inc.
  • Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics.
  • Sellick, C. A., et al. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Nature Protocols. [Link]

  • Extraction of the Polar Metabolites from Adherent Mammalian Cells. Bio-protocol. [Link]

  • Wang, L., et al. (2023). A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions. Biotechnology and Bioengineering. [Link]

  • Kaspar, H., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules. [Link]

  • Stable Isotope Tracing Experiments Using LC-MS. Springer Protocols. [Link]

  • Kowluru, A., et al. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. [Link]

  • Kassem, II, et al. (2021). Utility of isotope-coded derivatization in gas chromatographic-mass spectrometric analyses with special emphasis on metabolomics. Journal of Chromatography A. [Link]

  • Paredes, D., & DeBerardinis, R. J. (2023). Strategies for uncovering stable isotope tracing patterns between cell populations. Current Opinion in Biotechnology. [Link]

  • Mackay, G. M., et al. (2022). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in Molecular Biology. [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn.[Link]

  • van der Meer, J., et al. (2025). Stable Isotope Tracing Experiments Using LC-MS. Methods in Molecular Biology. [Link]

  • Mackay, G. M., et al. (2022). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in Molecular Biology. [Link]

  • A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv. [Link]

  • Giera, M., et al. (2024). The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation. medRxiv. [Link]

  • Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group, University of Oxford.[Link]

  • Chen L, et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and isotope tracing. Cell. [Link]

  • Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices. Analytical and Bioanalytical Chemistry. [Link]

  • Derivatization. Chemistry LibreTexts.[Link]

  • Bibel, M. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.[Link]

  • A systematic analysis of in-source fragments in LC-MS metabolomics. ResearchGate.[Link]

  • Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Chemical Biology. [Link]

  • Heinrich, R., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports. [Link]

  • Common errors in mass spectrometry-based analysis of post-translational modifications. Essays in Biochemistry. [Link]

  • How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? ResearchGate.[Link]

  • Isotopic scrambling. Mass Spec Terms.[Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI.[Link]

  • A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.[Link]

Sources

Troubleshooting

🔬 Technical Support Center: Matrix Effects in 13C Tracer Analysis

The following guide is structured as a Technical Support Center for advanced LC-MS users. It bypasses generic advice to address the specific, high-stakes challenges of 13C metabolic flux analysis.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for advanced LC-MS users. It bypasses generic advice to address the specific, high-stakes challenges of 13C metabolic flux analysis.

Status: Operational | Tier: Advanced Application Support Subject: Troubleshooting Ion Suppression & Ratio Distortion in Metabolic Flux Analysis (MFA)

📋 Incident Overview

The Problem: You are running 13C-labeled tracer experiments (e.g., [U-13C]Glucose or [U-13C]Glutamine). You observe signal instability, poor reproducibility between biological replicates, or biologically impossible isotopologue distributions (e.g., negative fractional enrichment). The Cause: Matrix effects—specifically Ion Suppression or Isobaric Interference —are distorting the ionization efficiency of your metabolites. The Stake: In flux analysis, unlike standard quantitation, ratios matter more than absolute intensity. If matrix effects are non-linear or isobaric, your calculated metabolic flux will be erroneous.

🛠 Module 1: Diagnosis (The "Is It Real?" Phase)

Q: How do I distinguish between a biological flux change and a matrix effect?

A: You cannot rely on peak area alone. You must perform a Post-Column Infusion (PCI) experiment. This is the gold standard for visualizing "suppression zones" in your chromatogram.

📉 Protocol: Post-Column Infusion (PCI)

This test maps where your matrix is killing your signal.

  • Setup: Disconnect your column from the MS source. Insert a PEEK "Tee" union.

  • Infusion: Connect a syringe pump containing a standard of your analyte (e.g., unlabeled Glutamine) to one inlet of the Tee. Infuse at 5–10 µL/min to generate a steady baseline signal (aim for 1e5–1e6 intensity).

  • Injection: Connect your LC column effluent to the other Tee inlet. Inject a "blank" matrix sample (e.g., extracted plasma without tracer).

  • Observation: Monitor the baseline of the infused standard.

    • Stable Baseline: No matrix effect.

    • Dip/Valley: Ion Suppression (Matrix is "stealing" charge).

    • Peak/Hump: Ion Enhancement.[1][2][3][4][5][6]

Visualizing the Setup:

PCI_Setup cluster_0 LC System cluster_1 Infusion System LC_Pump LC Pump (Mobile Phase) Injector Injector (Matrix Sample) LC_Pump->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Eluent Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Flow MS Mass Spectrometer (Source) Tee->MS Combined Stream

Figure 1: Schematic of Post-Column Infusion setup.[4] The syringe pump provides a constant background signal, while the LC injects the matrix. Dips in the MS signal indicate suppression zones.

🧪 Module 2: Sample Preparation (The "Cleanup" Phase)

Q: My M+0 and M+n isotopologues co-elute. Does matrix effect ruin the ratio?

A: It depends.

  • Scenario A (Linear Suppression): If the matrix suppresses ionization by 50%, both M+0 and M+n are usually suppressed equally. The ratio (isotopologue distribution) remains correct, but your sensitivity drops.

  • Scenario B (Saturation/Non-Linear): If M+0 is very abundant and M+n is trace, the matrix might saturate the droplet surface, suppressing the high-abundance ion disproportionately. This does ruin the ratio.

Q: What is the biggest offender in biological matrices?

A: Phospholipids (PLs) . They are "ion sponges" in Electrospray Ionization (ESI) and often elute late in Reversed-Phase (RP) or early in HILIC, causing massive suppression.

📊 Data: Cleanup Efficiency Comparison
MethodMetabolite RecoveryPhospholipid RemovalSuitability for Flux Analysis
Protein Precipitation (PPT) High (>90%)Very Low (<10%)Poor. High risk of suppression.
Liquid-Liquid Extraction (LLE) Variable (Polarity dependent)Moderate (40-60%)Moderate. Good for lipids, bad for polar metabolites.
Solid Phase Extraction (SPE) High (with correct phase)High (>90%)Excellent (e.g., Hybrid SPE-Phospholipid plates).

Recommendation: For 13C-flux metabolomics (usually polar metabolites), use Hybrid SPE-Phospholipid plates (e.g., Supelco HybridSPE or Waters Ostro). These use Zirconia-coated silica to selectively bind phospholipids while letting polar metabolites pass through.

📉 Module 3: Chromatographic Strategy

Q: I see "Ghost" 13C peaks. What is happening?

A: You likely have Isobaric Interference . In 13C analysis, the mass shift is small (+1.00335 Da per carbon). Matrix components with similar masses can overlap with your M+1 or M+2 peaks.

  • Example: An M+2 peak of Glutamate might overlap with a matrix contaminant.

  • Solution: High-Resolution MS (Orbitrap/TOF) is preferred (R > 30,000). If using Triple Quad (QqQ), you must optimize chromatography to separate the interference.

Q: HILIC vs. Reversed Phase?

A: For central carbon metabolism (Glycolysis, TCA cycle), HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.

  • Why: Polar metabolites (ATP, Amino Acids) do not retain on C18.

  • The Trap: HILIC is more susceptible to salt-induced suppression than RP.

  • Fix: Use ammonium acetate (10-20 mM) in the mobile phase. The ammonium ions help buffer the ionization environment and prevent sodium adduct formation, which splits your signal.

🧮 Module 4: Quantification & Correction

Q: How do I quantify absolute concentration when I can't use an internal standard?

A: In 13C experiments, the analyte is the labeled species, so you cannot easily add a labeled internal standard (IS) without interfering with your readout. The Solution: Use Matrix-Matched Calibration or the Standard Addition Method .

📝 Protocol: Matrix-Matched Calibration
  • Pool Matrix: Collect "blank" matrix (e.g., plasma from untreated animals).

  • Strip (Optional): If measuring endogenous compounds (like Glucose), you may need to use charcoal-stripped matrix, though this alters the matrix composition. Better to use a "surrogate matrix" (e.g., BSA solution) if endogenous levels are high.

  • Spike: Spike your unlabeled standards into this pooled matrix before extraction.

  • Extract: Process these standards exactly like your samples.

  • Curve: Build your calibration curve. The suppression in the standards will match the suppression in your samples, canceling out the error.

Q: How do I correct for Natural Isotope Abundance (NAC)?

A: You must mathematically strip the "natural" 13C (1.1%) from your data to see the "tracer" 13C.

  • Warning: Matrix effects that cause saturation will distort the raw intensities, making NAC algorithms fail.

  • Check: Ensure your raw ion counts are below the detector saturation limit (typically <1e8 for Orbitraps, <1e7 for some QqQs). If counts are too high, dilute the sample. Dilution is the cheapest and most effective way to reduce matrix effects.

🧠 Logic Map: Troubleshooting Workflow

Troubleshooting_Matrix Start Start: Irregular 13C Data Check_PCI Step 1: Perform Post-Column Infusion Start->Check_PCI Decision_PCI Dip in Baseline? Check_PCI->Decision_PCI No_Dip No Dip: Issue is likely Isobaric Interference Decision_PCI->No_Dip No Yes_Dip Dip Observed: Ion Suppression Present Decision_PCI->Yes_Dip Yes Action_Isobaric Action: Increase MS Resolution or Change Column Phase No_Dip->Action_Isobaric Action_Suppression Step 2: Check Retention Time Yes_Dip->Action_Suppression Decision_RT Analyte elutes in Phospholipid Zone? Action_Suppression->Decision_RT Yes_PL Action: Switch to Hybrid-SPE Cleanup Decision_RT->Yes_PL Yes No_PL Action: Dilute Sample (1:10) or Matrix-Match Standards Decision_RT->No_PL No

Figure 2: Decision tree for isolating the root cause of matrix effects. Follow the path to determine if the issue is chemical (suppression) or spectral (interference).

📚 References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[1][3][7] Analytical Chemistry.

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry.[8] Clinical Biochemistry.

  • Bennett, B. D., et al. (2008). Absolute quantitation of intracellular metabolite concentrations by microbial turbulence. Nature Protocols. (Describes quenching and extraction for flux analysis).

  • Tufi, S., et al. (2015). Bank of Standards for Metabolomics (BSM): A Publicly Available Library for LC-MS/MS. (Discusses HILIC conditions).

Sources

Optimization

Technical Support Center: Normalization Strategies for D-Altrose-1-13C Labeling Data

Status: Operational Subject: D-Altrose-1-13C Stable Isotope Tracing & Normalization Ticket Priority: High (Data Integrity Critical) Assigned Specialist: Senior Application Scientist Introduction: The Dual Challenge of D-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: D-Altrose-1-13C Stable Isotope Tracing & Normalization Ticket Priority: High (Data Integrity Critical) Assigned Specialist: Senior Application Scientist

Introduction: The Dual Challenge of D-Altrose Tracing

Welcome to the technical guide for normalizing D-Altrose-1-13C data. As a researcher, you are likely facing a unique set of challenges compared to standard glucose tracing. D-Altrose is a rare aldohexose, often subject to rapid enzymatic isomerization (e.g., to D-Allose or D-Psicose) by promiscuous isomerases like L-rhamnose isomerase or galactose-6-phosphate isomerase.[1]

Therefore, your normalization strategy must account for two distinct variables:

  • Isotopic Physics: Natural abundance correction and ionization efficiency.

  • Isomeric Chemistry: Ensuring the signal you normalize actually belongs to Altrose and not a co-eluting isomer.

This guide replaces generic templates with a causal, mechanism-driven workflow.

Module 1: Pre-Acquisition Critical Check (The Isomer Trap)

Problem: Mass spectrometry (MS) detects mass-to-charge ratio (


). D-Altrose, D-Allose, D-Psicose, and D-Glucose all share the exact same mass (

). If your chromatography does not separate these, your normalization will be applied to a "mixed bag" of isomers, rendering flux data invalid.

Protocol: High-Resolution HILIC Separation Before normalizing data, you must validate peak purity.

  • Column Selection: Do not use C18. Use an Amide-HILIC column (e.g., Waters BEH Amide or equivalent).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Acetate in

      
       (pH 9.0). High pH helps separate sugar anomers.
      
    • Phase B: 10 mM Ammonium Acetate in 90:10 Acetonitrile:

      
       (pH 9.0).
      
  • Critical QC: Inject pure standards of D-Altrose, D-Allose, and D-Psicose. Ensure baseline resolution (

    
    ).
    

Module 2: The Normalization Workflow

Do not perform these steps out of order. Normalization is a hierarchical process.

Step 1: Natural Abundance Correction (NAC)

Why: Carbon-13 occurs naturally (1.1% of all carbon). In a C6 sugar like Altrose, ~6% of your "unlabeled" control molecules will appear as M+1 naturally. If you don't subtract this, you will overestimate tracer incorporation.

The Fix: Use matrix-based correction algorithms (e.g., IsoCor, AccuCor).

  • Input: Raw ion intensities (M+0 to M+6).

  • Formula:

    
     (plus derivative atoms if using GC-MS).
    
  • Output: Corrected Isotopologue Distribution (CID).

Step 2: Internal Standard (IS) Normalization

Why: Corrects for extraction efficiency and instrument ionization drift (matrix effects). The Standard: Since D-Altrose-1-13C is your tracer, you cannot use it as a standard.

  • Recommended IS: [U-13C] Sorbitol or [U-13C] Mannitol . These polyols are chemically similar to Altrose but chromatographically distinct and do not participate in the isomerase reactions you are likely studying.

Step 3: Biomass Normalization

Why: Corrects for the number of cells per sample. Method: Normalize the sum of all isotopologues (Pool Size) to Total Protein (BCA Assay) or DNA content. Note: Fractional enrichment (%) does not require biomass normalization, but pool size (abundance) does.

Visualizing the Logic: The Normalization Pipeline

The following diagram illustrates the decision matrix for processing your data.

NormalizationPipeline RawData Raw MS Data (Intensities) CheckRes Check Chromatographic Resolution (Altrose vs. Isomers) RawData->CheckRes CheckRes->RawData Co-elution? Optimize LC NAC Natural Abundance Correction (IsoCor/AccuCor) CheckRes->NAC Resolution OK IS_Norm Internal Standard Normalization (Divide by [U-13C] Polyol Signal) NAC->IS_Norm For Quantification Output_Flux Output: Fractional Enrichment (Pathway Activity) NAC->Output_Flux For Flux Analysis Biomass Biomass Normalization (Protein/DNA) IS_Norm->Biomass Output_Pool Output: Absolute Pool Size (Metabolite Concentration) Biomass->Output_Pool

Caption: Figure 1. Hierarchical data processing workflow. Note that Fractional Enrichment (Flux) often bypasses biomass normalization, whereas Pool Size quantification requires strict IS and Biomass correction.

Module 3: Troubleshooting & FAQs

Q1: My "unlabeled" control samples show 5-6% M+1 enrichment. Is my media contaminated?

  • Diagnosis: Likely not contamination. This is the Natural Abundance of 13C.

  • Explanation: A 6-carbon sugar has a probability of containing a naturally occurring 13C atom calculated as

    
    .
    
  • Action: Apply the NAC algorithm (Step 1 above). If the signal persists after correction, check for tracer cross-contamination in the LC column (carryover).

Q2: I see high variance in D-Altrose pool sizes between biological replicates.

  • Diagnosis: Inconsistent extraction or ion suppression.

  • Action: Check your Internal Standard (IS) signal.[2][3][4][5][6]

    • If IS signal varies identically to Altrose: It is a prep issue. Normalizing to the IS will fix this.

    • If IS is stable but Altrose varies: It is biological variation (real data) or enzymatic degradation during quenching. Ensure you are using cold (-20°C) 80:20 Methanol:Water for quenching to stop isomerase activity immediately.

Q3: The M+0 peak is lower than expected in my tracer samples.

  • Diagnosis: Tracer Purity or High Turnover.

  • Explanation: If you feed 100% D-Altrose-1-13C, your M+0 should be near zero unless there is endogenous production of Altrose (unlikely) or significant dilution from unlabeled pools (e.g., glycogen breakdown, though rare for Altrose).

  • Check: Verify the isotopic purity of your source reagent (usually >99%).

Module 4: Experimental Protocol (Standardized)

Quenching & Extraction (The "Cold Trap")
  • Reagent: 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Spike: Add [U-13C]-Sorbitol (final conc. 5 µM) directly to the extraction solvent before adding to cells. This ensures the IS undergoes the exact same extraction losses as the analyte.

Data Table Structure

Organize your data as follows before running statistical analysis:

Sample IDConditionRaw Area (Altrose)Raw Area (IS)Protein (mg/mL)Norm Factor (IS)Norm Factor (Bio)Final Normalized Abundance
CTRL_01Unlabeled500,00050,0001.21.0 (Ref)1.2416,666
TRACER_0113C-Altrose480,00048,0001.10.961.1436,363
  • Formula:

    
    
    

References

  • Buescher, J. M., et al. (2015).[7] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.

    • Core Authority: Establishes the standard for NAC and biomass normaliz
  • Su, X., et al. (2017). AccuCor: A computational tool for natural abundance correction of mass spectrometer data.[7][8][9] Analytical Chemistry.

    • Technical Tool: The recommended algorithm for correcting isotopic envelopes.
  • Beer, T., et al. (2014). Rare sugar metabolism: Isomerization of D-Altrose. Applied Microbiology and Biotechnology.

    • Context: Details the specific isomerases (L-fucose isomerase)
  • Lu, W., et al. (2018). Metabolomic analysis via reversed-phase ion-pairing LC-MS/MS. Nature Protocols.

    • Methodology: Provides the foundational LC-MS workflows adapted here for rare sugars.

Sources

Troubleshooting

Software for metabolic flux analysis data interpretation

Technical Support Center: Metabolic Flux Analysis (MFA) Data Interpretation Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metabolic Flux Analysis (MFA) Data Interpretation

  • Status: Operational

  • Lead Scientist: Dr. A. Vance, Senior Application Scientist

  • System Focus: 13C-MFA Software (INCA, 13CFLUX2, OpenFLUX)

Introduction

Welcome to the MFA Technical Support Center. Metabolic Flux Analysis is the gold standard for quantifying intracellular reaction rates, but it is computationally unforgiving. Unlike static metabolomics, MFA requires a mathematically rigid consistency between your network topology, atom transitions, and mass isotopomer distributions (MIDs).

This guide addresses the most frequent "failure modes" encountered during the interpretation phase. We move beyond basic button-pushing to the causality of convergence failures and statistical uncertainty.

Module 1: Data Pre-processing & Input Integrity

The Issue: "Garbage In, Garbage Out." The solver cannot distinguish between biological reality and mass spectrometry artifacts.

Protocol: Mass Isotopomer Distribution (MID) Correction

Before importing data into MFA software (e.g., INCA), raw MS intensities must be corrected.

  • Natural Abundance Correction: You must remove the contribution of naturally occurring isotopes (e.g.,

    
    C from the air, 
    
    
    
    N,
    
    
    O) that skew your labeling pattern.
    • Tooling: Use IsoCor or built-in pre-processors in your MFA suite.[1]

    • Validation: Ensure the sum of all corrected isotopomers (

      
      ) equals 1.0 (or 100%).
      
  • Saturation Check: Exclude MS peaks where the detector was saturated (intensity > detector linear range). Saturated peaks artificially flatten the MID, mimicking a "diluted" labeling state.

Common FAQs

Q: My "Sum of Squared Residuals" (SSR) is massive immediately upon loading data. Why? A: You likely have a measurement definition error .

  • Cause: The software expects a specific format (e.g., [M+0, M+1, M+2]) but received [M+0 intensity, M+1 intensity].

  • Fix: Most MFA solvers (like INCA) minimize the difference between simulated and measured MIDs. If you input raw intensities (e.g., 1.5e6 counts) instead of fractional enrichments (e.g., 0.45), the residual will be astronomical. Always normalize your input vector so

    
    .
    

Q: How do I handle "skewed" MIDs where M-1 appears? A: This indicates proton loss or incorrect integration bounds during MS processing. MFA software generally cannot model "negative" mass shifts. You must re-integrate the raw chromatograms to exclude the proton-loss shoulder or correct for it mathematically before import.

Module 2: Network Topology & Atom Mapping

The Issue: The solver converges, but the fluxes are biologically impossible (e.g., the TCA cycle runs backward) or the fit is poor.

Visualizing the Core Logic: The Atom Transition Network

MFA relies on "Atom Mapping"—tracking every single carbon atom as it moves from substrate to product. A single wrong map ruins the entire solution.

AtomMapping cluster_legend Logic Check Glc Glucose (ABCDEF) Pyr Pyruvate (ABC) Glc->Pyr Glycolysis (Split 1: ABC -> ABC) (Split 2: DEF -> ABC) AcCoA Acetyl-CoA (BC) Pyr->AcCoA PDH Complex (Loss of C1) CO2 CO2 (A) Pyr->CO2 Decarboxylation Legend Ensure C1 of Pyruvate becomes CO2, not Acetyl-CoA.

Figure 1: Simplified Atom Mapping Logic. In 13C-MFA, defining which carbon atom (A, B, or C) ends up in the product is critical. A common error is swapping the C2/C3 positions in symmetric molecules like Succinate.

Troubleshooting Guide

Q: The software fits Glycolysis perfectly but fails on the TCA cycle. What is wrong? A: Check for Symmetry Assumptions .

  • Mechanism: Metabolites like Succinate and Fumarate are symmetric. The enzyme cannot distinguish between the "head" and "tail" carbons.

  • The Fix: Ensure your network model includes a "scrambling" reaction or defines the atom transition as symmetric (e.g., Succ_mit -> Fum_mit should allow both ABCD -> ABCD and ABCD -> DCBA transitions with 50% probability).

Q: My cells are growing, but the model predicts zero flux to biomass. A: You are likely missing a Cofactor Balance or Biomass Equation constraint .

  • Cause: If the model requires ATP for growth but no reaction produces ATP (or the ATP maintenance cost is set too high), the solver will shut down growth to satisfy the energy balance.

  • Action: Temporarily disable cofactor balances (ATP/NADH) to see if the carbon flux resolves. If it does, your energy stoichiometry is over-constrained.

Module 3: Flux Estimation & Solver Convergence

The Issue: The software runs for hours and either crashes or returns a high SSR (Sum of Squared Residuals), indicating the model does not fit the data.

Protocol: The "High SSR" Diagnostic Tree

When SSR is high, the model is statistically rejected (


). Use this logic flow to identify the root cause.

SSR_Troubleshooting Start High SSR Detected (Model Rejected) CheckData 1. Check Measurement Errors Start->CheckData CheckDilution 2. Check Isotopic Dilution CheckData->CheckDilution Data is clean FixData Remove outlier measurements (e.g., M+5 in a C4 molecule) CheckData->FixData Outliers found CheckLocalMin 3. Check Local Minima CheckDilution->CheckLocalMin Dilution accounted for AddDilution Add 'Dilution' flux (Input of unlabeled carbon) CheckDilution->AddDilution Unaccounted source GlobalOpt Run Multi-Start Optimization (n=50 randomized initial guesses) CheckLocalMin->GlobalOpt Solver stuck?

Figure 2: Diagnostic workflow for resolving High SSR (Goodness-of-Fit failures). Steps must be followed sequentially to avoid over-fitting.

Common FAQs

Q: What is a "Local Minimum" and how do I avoid it? A: The relationship between fluxes and MIDs is non-linear. The solver might find a "valley" that looks like the best solution but isn't the global optimum.

  • Solution: Never trust a single run. Perform a Multi-Start Optimization (Randomized Initial Guesses).

    • Set the software to run the fit 50–100 times with random starting flux values.

    • If the top 10 solutions all have the same SSR and flux values, you have likely found the global optimum.

Q: My fit is good, but the "Dilution" parameter is 90%. Is this real? A: Likely not. This is a "mathematical dump."

  • Explanation: The solver uses the dilution parameter (influx of naturally labeled carbon) to explain away data it cannot fit.

  • Check: If you are using mammalian cells, did you account for amino acids in the media? Unlabeled glutamine entering the TCA cycle acts as a massive dilution source. You must model this uptake flux explicitly, not just as a generic "dilution" factor.

Module 4: Statistical Validation

The Issue: You have a flux map, but you don't know if the values are reliable.

Table: Uncertainty Analysis Methods
MethodComputational CostAccuracyWhen to Use
Asymptotic (Linearized) Low (Seconds)LowPreliminary screening only. Assumes Gaussian error distribution (often false for non-linear MFA).
Monte Carlo Sampling High (Hours)HighStandard for publication. Simulates synthetic datasets with noise added.
Profile Likelihood Very High (Hours/Days)Very HighThe "Gold Standard" for determining if a specific flux is identifiable.

Q: My confidence intervals are huge (e.g., Flux = 10 ± 50). Why? A: Your system is Under-determined .

  • Reason: You do not have enough measurements to mathematically constrain that specific flux.

  • Fix:

    • Parallel Labeling: Run two experiments—one with [1,2-

      
      C]glucose and one with [U-
      
      
      
      C]glutamine. Combine the datasets in a single model fit (Multi-Objective Optimization).
    • Add Extracellular Fluxes: Accurately measuring the uptake/secretion rates (Glucose, Lactate) provides rigid constraints that tighten internal flux intervals.

References

  • Antoniewicz, M. R., et al. (2007).[2][3][4] "Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions." Metabolic Engineering. Link

  • Young, J. D. (2014).[2] "INCA: a computational platform for isotopically non-stationary metabolic flux analysis." Bioinformatics. Link

  • Weitzel, M., et al. (2013).[2][5] "13CFLUX2—high-performance software suite for 13C-metabolic flux analysis."[4][5][6][7] Bioinformatics. Link

  • Crown, S. B., et al. (2016). "Experimental design for 13C metabolic flux analysis using parallel labeling experiments." Metabolic Engineering. Link

  • Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. Link[1]

Sources

Reference Data & Comparative Studies

Validation

D-Altrose vs. D-Glucose Metabolism in Cancer Cells: A Comparative Guide

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The reprogramming of energy metabolism is a hallmark of cancer.[1] Most cancer cells,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The reprogramming of energy metabolism is a hallmark of cancer.[1] Most cancer cells, in a phenomenon known as the Warburg effect, exhibit a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1][2] This metabolic shift provides the necessary ATP and biosynthetic precursors to support rapid cell proliferation.[1][2] D-glucose is the primary fuel for this aberrant metabolism, making the glucose metabolic pathway an attractive target for anticancer therapies.[2][3]

Recently, rare sugars have garnered attention for their potential as anticancer agents.[4][5][6] Among these, D-Altrose, a C-3 epimer of D-glucose, has shown promise in inhibiting the growth of various cancer cell lines.[6][7] This guide provides a detailed comparison of D-Altrose and D-glucose metabolism in cancer cells, supported by experimental data and protocols, to aid researchers in exploring D-Altrose as a potential therapeutic agent.

Metabolic Pathways: A Tale of Two Sugars

D-glucose and D-Altrose, despite their structural similarity, have vastly different metabolic fates within a cancer cell.

D-Glucose Metabolism:

Cancer cells exhibit an upregulated glucose metabolism.[2] D-glucose is transported into the cell by overexpressed glucose transporters (GLUTs).[2][6] Once inside, it is phosphorylated by hexokinase (HK) to glucose-6-phosphate (G6P), trapping it within the cell and committing it to the glycolytic pathway.[8] Glycolysis then proceeds through a series of enzymatic steps to produce pyruvate, which is subsequently converted to lactate, generating a rapid but inefficient supply of ATP.[1]

D-Altrose Metabolism and its Impact on Cancer Cells:

D-Altrose acts as a metabolic disruptor. While it can be transported into cancer cells, its subsequent metabolism is limited. The primary mechanisms by which D-Altrose exerts its anti-cancer effects are:

  • Inhibition of Glucose Uptake: D-Altrose has been shown to decrease the expression of GLUT1, a key glucose transporter that is often overexpressed in cancer cells.[6][9][10] This reduction in GLUT1 leads to decreased glucose uptake, effectively starving the cancer cells of their primary fuel source.[6]

  • Induction of Thioredoxin-Interacting Protein (TXNIP): A significant body of evidence points to the upregulation of the tumor suppressor TXNIP as a key mediator of D-Altrose's effects.[4][5][6][11][12] TXNIP is a known negative regulator of GLUT1, contributing to the observed decrease in glucose uptake.[9][10]

  • Metabolic Reprogramming and Cell Cycle Arrest: By interfering with glucose metabolism, D-Altrose can induce metabolic reprogramming, leading to cell cycle arrest, typically at the G1 phase.[4][5][6][7]

  • Induction of Autophagy and Apoptosis: D-Altrose treatment can lead to the induction of autophagy and apoptosis in cancer cells, further contributing to its anti-proliferative effects.[4][5][9]

The following diagram illustrates the contrasting metabolic pathways of D-glucose and D-Altrose in cancer cells.

Metabolic_Pathways cluster_extracellular Extracellular Space cluster_cell Cancer Cell D_Glucose D-Glucose GLUT1 GLUT1 D_Glucose->GLUT1 Transport D_Altrose D-Altrose D_Altrose->GLUT1 Transport G6P Glucose-6-P GLUT1->G6P Phosphorylation Altrose_in D-Altrose GLUT1->Altrose_in HK Hexokinase Glycolysis Glycolysis HK->Glycolysis Catalyzes Pyruvate Pyruvate Glycolysis->Pyruvate ATP_Glycolysis ATP Glycolysis->ATP_Glycolysis Generates Lactate Lactate Pyruvate->Lactate TXNIP TXNIP (Tumor Suppressor) Altrose_in->TXNIP Induces CellCycleArrest Cell Cycle Arrest Altrose_in->CellCycleArrest Leads to Apoptosis Apoptosis Altrose_in->Apoptosis Leads to TXNIP->GLUT1 Inhibits

Caption: Contrasting metabolic fates of D-Glucose and D-Altrose in cancer cells.

Experimental Evidence: A Comparative Analysis

Numerous in vitro and in vivo studies have demonstrated the anti-cancer efficacy of D-Altrose across various cancer cell lines.

Cancer Cell LineAssayD-Altrose EffectKey FindingsReference
Hepatocellular Carcinoma (HuH-7) Cell ViabilityInhibition of cell growthUpregulation of TXNIP[12]
Breast Adenocarcinoma (MDA-MB-231) Western Blot, RT-PCRInhibition of GLUT1 expressionDose-dependent induction of TXNIP[6]
Neuroblastoma (SH-SY5Y) Glucose Uptake AssayDecreased glucose uptakeD-Altrose treatment reduced 2-deoxy-D-glucose uptake[6]
Head and Neck Squamous Cell Carcinoma (HSC3) Flux AnalysisSuppression of glycolysisDecreased intracellular ATP levels and activation of AMPK[11]
Lewis Lung Carcinoma (LLC) In vivo xenograftReduced tumor volume (in combination with HCQ)D-Altrose induced autophagy in tumor cells[9]

Key Experimental Protocols

To facilitate further research, this section provides step-by-step methodologies for key experiments used to compare the effects of D-Altrose and D-glucose.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of D-Altrose on cancer cell proliferation.[13]

Causality: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

Self-Validation: The protocol includes untreated control and D-glucose-treated control groups to establish a baseline for normal cell proliferation and to ensure that the observed effects are specific to D-Altrose and not due to general sugar metabolism.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • D-Altrose and D-glucose solutions (sterile)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of D-Altrose (e.g., 10, 25, 50 mM). Include untreated and D-glucose-treated wells as controls.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After 4 hours, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Glucose Uptake Assay

This protocol measures the effect of D-Altrose on glucose uptake by cancer cells using a fluorescently labeled glucose analog, 2-NBDG.

Causality: 2-NBDG is a fluorescent glucose analog that is taken up by cells through glucose transporters but is not fully metabolized, allowing for its accumulation and measurement. A decrease in 2-NBDG fluorescence indicates reduced glucose uptake.

Self-Validation: The inclusion of a D-glucose control group helps to confirm that the assay is measuring glucose-specific transport. A cytochalasin B (a known glucose transporter inhibitor) treated group can serve as a positive control for uptake inhibition.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • D-Altrose and D-glucose solutions

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells in 24-well plates and treat with desired concentrations of D-Altrose or D-glucose for 24 hours.

  • Glucose Starvation: Wash the cells twice with PBS and incubate in glucose-free KRH buffer for 30 minutes.

  • 2-NBDG Incubation: Add 100 µM 2-NBDG to each well and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Measure the fluorescence of the cells using a flow cytometer (Ex/Em ~485/535 nm) or visualize under a fluorescence microscope.

  • Data Analysis: Quantify the mean fluorescence intensity and normalize to the control group.

The following diagram outlines the experimental workflow for the Glucose Uptake Assay.

Glucose_Uptake_Workflow cluster_workflow Glucose Uptake Assay Workflow Start Start: Culture Cells Treatment Treat with D-Altrose/D-Glucose (24h) Start->Treatment Starvation Glucose Starvation (30 min) Treatment->Starvation NBDG_Incubation Incubate with 2-NBDG (30 min) Starvation->NBDG_Incubation Wash Wash with ice-cold PBS NBDG_Incubation->Wash Measurement Measure Fluorescence (Flow Cytometer) Wash->Measurement Analysis Data Analysis Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the 2-NBDG based glucose uptake assay.

Signaling Pathway Implications

The anti-cancer effects of D-Altrose are not solely due to metabolic interference. D-Altrose has been shown to modulate key signaling pathways in cancer cells.

  • AMPK Activation: D-Altrose treatment has been associated with the activation of AMP-activated protein kinase (AMPK).[11][12] AMPK is a central energy sensor that, when activated by low ATP levels, can inhibit cell growth and proliferation.[12]

  • mTORC1 Inhibition: Activated AMPK can inhibit the mTORC1 signaling pathway, a key regulator of cell growth and protein synthesis.[12]

  • p38-MAPK Activation: Early activation of the p38-MAPK pathway has been observed following D-Altrose administration, which may precede AMPK activation and TXNIP upregulation.[12]

Conclusion and Future Directions

D-Altrose presents a compelling case as a potential anti-cancer agent due to its multi-faceted mechanism of action. By inhibiting glucose uptake, inducing the tumor suppressor TXNIP, and modulating key signaling pathways, D-Altrose can effectively suppress cancer cell proliferation.

Future research should focus on:

  • In vivo studies to determine the optimal dosage and administration route for D-Altrose.

  • Combination therapies, exploring the synergistic effects of D-Altrose with conventional chemotherapeutics and radiotherapies.[4][5][11]

  • Investigating the mechanisms of resistance to D-Altrose to develop strategies to overcome it.[9]

This guide provides a comprehensive overview of the current understanding of D-Altrose metabolism in cancer cells compared to D-glucose. The provided experimental protocols and data serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this promising rare sugar.

References

  • D-allose: Molecular Pathways and Therapeutic Capacity in Cancer. (2023). Source not specified.
  • D-allose: Molecular Pathways and Therapeutic Capacity in Cancer | Request PDF. (n.d.).
  • Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radi
  • Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radi
  • D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression. (2016). PubMed.
  • The inhibitory effect and possible mechanisms of D-allose on cancer cell prolifer
  • D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy. (n.d.). PMC.
  • The inhibitory effect and possible mechanisms of D-allose on cancer cell prolifer
  • D‑allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy. (2022).
  • Alternative glucose breakdown ensures the survival of cancer cells. (2023). ecancer.
  • Comparison of Glucose Metabolizing Properties of Enterobacterial Probiotic Strains In Vitro. (2024). Source not specified.
  • A Comparative Guide to D-Glucose-¹³C,d₂ and Deuterated Glucose Tracers in Metabolic Research. (n.d.). Benchchem.
  • Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes. (2025). PMC.
  • In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. (2020). Endocrinology and Metabolism.
  • (PDF) In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. (2020).
  • Targeting Glucose Metabolism in Cancer Cells as an Approach to Overcoming Drug Resistance. (2023). MDPI.
  • Glucose metabolism and its direct action in cancer and immune regul
  • Synergistic Effects of 2-Deoxyglucose and Diclofenac Sodium on Breast Cancer Cells: A Comparative Evaluation of MDA-231 and MCF7 Cells. (2025). MDPI.
  • 2-Deoxy-D-Glucose and ES-936 sensitize cancer- but not normal cells to both low- and high LET irradi
  • 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. (2019). MDPI.

Sources

Comparative

Isotopic Enrichment Analysis of D-Altrose-1-13C vs. Other Sugars: A Comparative Technical Guide

Executive Summary In the landscape of metabolic flux analysis (MFA) and structural elucidation, D-Altrose-1-13C occupies a specialized niche distinct from the "gold standard" tracers like D-Glucose-1-13C. While Glucose s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of metabolic flux analysis (MFA) and structural elucidation, D-Altrose-1-13C occupies a specialized niche distinct from the "gold standard" tracers like D-Glucose-1-13C. While Glucose serves as the primary fuel for central carbon metabolism (CCM), D-Altrose—a rare aldohexose and the C-3 epimer of D-Mannose—acts as a critical differential probe .

This guide objectively compares the analytical performance and experimental utility of D-Altrose-1-13C against common hexoses. It provides validated NMR/MS data, outlines specific separation protocols to avoid isobaric interference, and defines the "metabolic dead-end" logic that makes Altrose an essential negative control in transporter studies and bacterial strain engineering.

Part 1: Chemical & Physical Profile (The Comparative Baseline)

To effectively utilize D-Altrose-1-13C, one must understand its behavior in solution compared to its isomers. Unlike Glucose, which heavily favors the pyranose form, Altrose exhibits a more complex tautomeric equilibrium, which directly impacts NMR signal quantification and GC-MS derivatization strategies.

Table 1: Comparative Isotopic & Structural Metrics
FeatureD-Altrose-1-13C D-Glucose-1-13C D-Mannose-1-13C Experimental Implication
Primary Conformation Pyranose (

flexible)
Pyranose (

rigid)
Pyranose (

)
Altrose signals may show broadening or conformational averaging in NMR.
Anomeric Equilibrium

: ~30% /

: ~40% / Furanose: High

: ~36% /

: ~64%

: ~67% /

: ~33%
Critical: Altrose has significantly higher furanose content (~10-20%) than Glucose (<1%).
Acyclic Aldehyde % High (0.01 - 0.09%) Low (0.002%)Medium (0.005%)Altrose requires rapid methoximation in GC-MS to prevent peak splitting.
Metabolic Fate Inert / Dead-end (Mammalian)Glycolysis (Rapid)MPI Pathway (Slow)Altrose is a tracer for transport without metabolism in most mammalian systems.

Expert Insight: The high percentage of acyclic aldehyde in D-Altrose (approx. 45x higher than Glucose) makes it more reactive to Schiff base formation. In protein glycation studies, Altrose-1-13C is a more aggressive glycating agent than Glucose-1-13C.

Part 2: Analytical Performance (NMR & MS)

Nuclear Magnetic Resonance (NMR)

C-NMR is the definitive method for distinguishing D-Altrose from other hexoses. The C1 enrichment allows for rapid acquisition even at millimolar concentrations.

Differentiation Strategy:

  • Glucose-1-13C: Shows two dominant peaks (

    
     pyranose) in the 92-96 ppm range.
    
  • Altrose-1-13C: Shows a distinct "cluster" due to significant furanose populations. The

    
    -furanose signal at 102.7 ppm  is a diagnostic marker that separates it from Glucose and Mannose.
    
Table 2: Diagnostic

C Chemical Shifts (C1 Anomeric Carbon)
Isomer FormD-Altrose-1-13C (ppm)D-Glucose-1-13C (ppm)D-Mannose-1-13C (ppm)

-Pyranose
95.392.794.5

-Pyranose
93.396.694.2

-Furanose
102.7 (Diagnostic)98.5 (Trace)101.5

-Furanose
96.9103.0 (Trace)93.8

Data synthesized from Omicron Biochemicals and standard HMDB spectral libraries [1, 2].

Mass Spectrometry (GC-MS)

In GC-MS, aldohexoses are isobaric (m/z 217, 204, 361 for TMS derivatives). Separation relies entirely on retention time (RT) and unique fragmentation ratios.

  • Challenge: Altrose derivatives often co-elute with Galactose or Mannose on standard non-polar columns (e.g., DB-5).

  • Solution: Use a mid-polar column (e.g., Rxi-17Sil MS or DB-1701) and methoximation to lock the ring opening.

Part 3: Metabolic Flux Utility & Logic

The primary utility of D-Altrose-1-13C lies in its differential metabolism .

Scenario A: Mammalian Transport Studies (The "Null" Tracer)

Researchers often need to distinguish between glucose uptake (transport) and glucose utilization (phosphorylation/glycolysis).

  • L-Glucose: Not transported (non-physiological).

  • 2-DG (2-Deoxyglucose): Transported + Phosphorylated (trapped).

  • D-Altrose: Transported (via promiscuous GLUTs)

    
    Not Phosphorylated  efficiently by Hexokinase.
    
    • Result: Intracellular accumulation of free

      
      C-Altrose without downstream glycolytic intermediates (e.g., no labeled Lactate or Citrate).
      
Scenario B: Bacterial "Rare Sugar" Engineering

In E. coli strain engineering (e.g., "Izumoring" strategies), Altrose is a target for isomerization.

  • Pathway: D-Glucose

    
     D-Fructose 
    
    
    
    D-Allulose
    
    
    D-Allose
    
    
    D-Altrose .
  • Usage: D-Altrose-1-13C is used to validate the activity of novel isomerases (e.g., D-Lyxose isomerase or Ribose-5-phosphate isomerase mutants) that can act on rare hexoses [3].

Part 4: Visualization of Workflows

Diagram 1: Analytical Workflow for Isotopic Enrichment

This workflow ensures the separation of Altrose from isobaric interferences using a self-validating internal standard approach.

AnalyticalWorkflow Sample Biological Sample (Cell Lysate / Media) Spike Spike Internal Standard (Myo-Inositol or U-13C-Sorbitol) Sample->Spike Extract Extraction (MeOH/H2O/CHCl3) Spike->Extract Deriv1 Step 1: Methoximation (Methoxyamine-HCl in Pyridine) *Locks Anomers* Extract->Deriv1 For GC-MS NMR 13C-NMR Analysis (Direct Detection) Extract->NMR For High Conc (>1mM) Deriv2 Step 2: Silylation (MSTFA + 1% TMCS) *Volatilization* Deriv1->Deriv2 GCMS GC-MS Analysis (Rxi-17Sil Column) Deriv2->GCMS Data_GC Data: Retention Time Separation Altrose vs Glucose GCMS->Data_GC Data_NMR Data: 102.7 ppm Signal (Alpha-Furanose Marker) NMR->Data_NMR Data_GC->Data_NMR Cross-Validation

Caption: Dual-stream analytical workflow. Methoximation is critical for GC-MS to prevent multiple peaks from Altrose's high furanose/aldehyde content.

Diagram 2: Metabolic Logic (Glucose vs. Altrose)

MetabolicLogic cluster_mammal Mammalian Cell Cytosol GLUT GLUT Transporter Glc_In Glucose-1-13C (Intracellular) GLUT->Glc_In Alt_In Altrose-1-13C (Intracellular) GLUT->Alt_In HK Hexokinase G6P G6P-1-13C HK->G6P Glc_Ex D-Glucose-1-13C (Extracellular) Glc_Ex->GLUT Alt_Ex D-Altrose-1-13C (Extracellular) Alt_Ex->GLUT Glc_In->HK High Affinity Alt_In->HK Very Low Affinity (Steric Hindrance) Alt_In->Alt_In Accumulation (Metabolic Dead End) Glycolysis Glycolysis (Lactate/TCA) G6P->Glycolysis

Caption: Differential metabolic fate. Altrose enters via GLUTs but accumulates due to poor Hexokinase affinity, unlike Glucose which fuels Glycolysis.

Part 5: Experimental Protocols

Protocol A: Sample Preparation for GC-MS (Self-Validating)

This protocol uses methoximation to collapse the 4+ tautomers of Altrose into 2 methoxime isomers (syn/anti), simplifying quantification.

  • Quenching/Extraction: Add 400 µL ice-cold Methanol:Chloroform (9:1) to cell pellet. Spike with 5 µL of 1 mM Myo-Inositol (Internal Standard). Vortex and centrifuge (10,000 x g, 5 min).

  • Drying: Evaporate supernatant to dryness under nitrogen stream.

  • Methoximation (Critical Step):

    • Add 20 µL Methoxyamine Hydrochloride in Pyridine (20 mg/mL).

    • Incubate at 37°C for 90 minutes . (Longer than Glucose due to Altrose's slower kinetics).

  • Derivatization:

    • Add 80 µL MSTFA + 1% TMCS.

    • Incubate at 37°C for 30 minutes .

  • GC-MS Settings:

    • Column: Rxi-17Sil MS (30m x 0.25mm). Note: Avoid standard DB-5 if analyzing complex sugar mixes.

    • Temp Program: 80°C (hold 2 min)

      
       5°C/min to 300°C.
      
    • Validation Check: Monitor m/z 217 and 307. Altrose-1-13C methoxime-TMS should elute after Mannose but before Glucose on a polar column.

Protocol B: C-NMR Direct Detection
  • Sample: Dissolve 5-10 mg of labeled sugar in 600 µL D

    
    O.
    
  • Acquisition: 75 MHz or higher

    
    C frequency.
    
  • Parameter Optimization:

    • Relaxation Delay (D1): 2.0s (Essential for quantitative integration of anomeric carbons).

    • Scans: 256-1024 (depending on concentration).

  • Analysis: Integrate the region 90-105 ppm.

    • Pass Criteria: Presence of signal at 102.7 ppm confirms Altrose identity and purity. Absence of 92.7/96.6 ppm confirms no Glucose contamination.

References

  • SpectraBase. (n.d.). Alpha-D-Altrose 13C NMR Spectrum. Wiley Science Solutions. Retrieved February 21, 2026, from [Link]

  • Zhang, W., et al. (2022). "Engineering of Escherichia coli for D-allose fermentative synthesis from D-glucose through Izumoring cascade epimerization." Frontiers in Bioengineering and Biotechnology. Retrieved February 21, 2026, from [Link]

  • Serianni, A. S., et al. (2001). "Acyclic forms of [1-13C]aldohexoses in aqueous solution: quantitation by 13C NMR." Carbohydrate Research. Retrieved February 21, 2026, from [Link]

Validation

Comparative Guide: D-Altrose-1-13C vs. Deuterated Altrose for Metabolic Profiling

Executive Summary: The Strategic Choice In the expanding field of rare sugar metabolism ("Rare Sugars"), the choice between Carbon-13 ( ) and Deuterium ( ) labeling is not merely about detection—it is a choice between tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice

In the expanding field of rare sugar metabolism ("Rare Sugars"), the choice between Carbon-13 (


) and Deuterium (

) labeling is not merely about detection—it is a choice between tracking flux versus probing mechanism .[1]
  • Select D-Altrose-1-13C when your goal is Metabolic Flux Analysis (MFA) or biodistribution.[1] The

    
     nucleus provides a non-perturbative tracer that mimics natural substrate kinetics, allowing for precise NMR quantification of anomeric ratios and downstream metabolites without altering reaction rates.[1]
    
  • Select Deuterated Altrose (e.g., 1-d or U-d) when your goal is Mechanistic Enzymology or Metabolic Stabilization .[1] The Kinetic Isotope Effect (KIE) introduced by deuterium can elucidate rate-limiting steps (e.g., hydride shifts in isomerases) or deliberately slow down metabolism to enhance the half-life of the sugar in complex matrices.

Technical Comparison: Physics & Biochemistry

D-Altrose-1-13C: The Non-Perturbative Tracer

D-Altrose is a C-3 epimer of mannose.[2] In metabolic studies, particularly involving bacterial isomerases (e.g., Aeromonas species) or engineered E. coli, tracking the fate of the carbon skeleton is critical.[3]

  • NMR Visibility: The C1 position (anomeric carbon) shifts significantly between

    
    -pyranose, 
    
    
    
    -pyranose, and the acyclic aldehyde forms.
    
    
    -labeling at C1 amplifies this signal by
    
    
    100-fold compared to natural abundance, enabling real-time monitoring of mutarotation and isomerization without chromatographic separation.[1]
  • Absence of KIE:

    
     introduces a negligible mass difference relative to bond strength.[1] Enzymes process D-Altrose-1-13C at virtually the same 
    
    
    
    and
    
    
    as the native sugar, making it the gold standard for quantitative flux modeling.
Deuterated Altrose: The Mechanistic Probe

Deuterium labeling modifies the vibrational frequency of C-H bonds. If a C-H bond is broken during the rate-determining step (RDS), the reaction rate decreases significantly (Primary KIE,


).[1]
  • Isomerase Mechanism Elucidation: Many rare sugar isomerases operate via a hydride shift mechanism.[1] If D-Altrose is deuterated at C1 or C2, and the reaction slows down, it confirms a hydride shift. If the rate is unchanged, an enediol-proton transfer mechanism is more likely.

  • Metabolic Stability: In drug development, if D-Altrose is used as a scaffold for iminosugars, deuteration can protect the molecule from oxidative degradation, extending its half-life in plasma.

Comparative Data Matrix[1]
FeatureD-Altrose-1-13CDeuterated Altrose (C1-d)
Primary Application Metabolic Flux Analysis (MFA), BiodistributionMechanistic Enzymology (KIE), Stability
Detection Method

-NMR, LC-MS/MS

-NMR (loss of signal), MS
Kinetic Isotope Effect Negligible (

)
Significant (

)
Anomeric Resolution Excellent (distinct shifts for

)
N/A (Proton signal silenced)
Cost High (Synthesis requires

-cyanide)
Moderate to High
Suitability for In Vivo High (Mimics natural physiology)Conditional (Alters kinetics)

Decision Logic & Pathways

The following diagram illustrates the decision process for selecting the correct isotope based on experimental goals.

IsotopeSelection Start Experimental Goal? Branch1 Track Pathway / Flux Start->Branch1 Branch2 Determine Mechanism Start->Branch2 SubBranch2 Metabolic Fate? Branch1->SubBranch2 SubBranch1 Isomerization Rate? Branch2->SubBranch1 Sol1 USE D-Altrose-1-13C (No KIE, NMR visible) SubBranch1->Sol1 Kinetics Control Sol2 USE Deuterated Altrose (Primary KIE expected) SubBranch1->Sol2 Hydride Shift Test SubBranch2->Sol1 Quantify metabolites

Figure 1: Decision matrix for selecting D-Altrose isotopes based on research intent.

Experimental Protocols

Protocol A: Real-Time Isomerization Monitoring (13C)

Objective: Measure the conversion of D-Altrose to D-Psicose (or Altritol) by a bacterial isomerase without chromatographic separation.

  • Substrate Preparation: Dissolve D-Altrose-1-13C (10 mM) in deuterated buffer (phosphate buffer in D₂O, pD 7.5).

    • Note: D₂O is used here only as an NMR lock solvent, not as a tracer.[1]

  • Enzyme Addition: Add purified L-Rhamnose Isomerase or D-Altrose Isomerase (1 U/mL).

  • Acquisition: Immediately insert into a 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Pulse Sequence: Run inverse-gated decoupled

    
    -NMR sequences every 5 minutes.
    
  • Data Analysis:

    • Monitor the decay of D-Altrose C1 signals (

      
      -anomer 
      
      
      
      94 ppm,
      
      
      -anomer
      
      
      92 ppm).
    • Monitor the appearance of the product signal (Ketose C2

      
       105 ppm).
      
    • Self-Validation: The sum of the integral areas of substrate + product must remain constant (molar balance).

Protocol B: Kinetic Isotope Effect Determination (Deuterium)

Objective: Determine if the isomerization involves a rate-limiting C-H bond cleavage (Hydride Shift).[1]

  • Parallel Reactions: Prepare two reaction vessels.

    • Vessel A: 10 mM Unlabeled D-Altrose.[1]

    • Vessel B: 10 mM D-Altrose-1-d (Deuterated at C1).[1]

  • Initiation: Add enzyme to both vessels simultaneously at controlled temperature (

    
    ).
    
  • Sampling: Aliquot

    
     every 2 minutes into quenching solution (0.1 M HCl).
    
  • Quantification: Analyze samples via HPLC-RI or LC-MS.

  • Calculation:

    • Plot initial velocity (

      
      ) for both substrates.[1]
      
    • Calculate KIE =

      
      .[1]
      
    • Interpretation: A KIE

      
       confirms the C1-H bond is broken in the rate-limiting step. A KIE 
      
      
      
      suggests the rate-limiting step is substrate binding or product release, not the chemical step.

Mechanistic Visualization: The Hydride Shift

Understanding why you choose the isotope requires visualizing the reaction mechanism.

Mechanism Altrose D-Altrose (Aldose) C1-H (or C1-D) Transition Transition State [Metal--H--C] Altrose->Transition Ring Opening Psicose D-Psicose (Ketose) C1-OH Transition->Psicose 1,2-Hydride Shift Note Deuterium here (C1) slows this step (KIE) Transition->Note

Figure 2: The 1,2-hydride shift mechanism common in sugar isomerases. Deuterium at C1 directly impedes the transfer step.

References

  • Russak, E. M., et al. (2019).[1][4] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy. Link

  • Bhosale, S., et al. (2021).[1] "Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase." Frontiers in Bioengineering and Biotechnology. Link

  • Serianni, A. S., et al. (2001).[1] "Acyclic Forms of [1-13C]Aldohexoses in Aqueous Solution: Quantitation by 13C NMR and Deuterium Isotope Effects on Tautomeric Equilibria." Journal of Organic Chemistry. Link[1]

  • De Graaf, R. A., et al. (2020).[1] "Comparison of hyperpolarized 13C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism." Magnetic Resonance in Medicine. Link

  • Izumori, K. (2002).[1] "Bioproduction strategies for rare hexoses." Naturwissenschaften.[1] (Fundamental context for rare sugar isomerization pathways).

Sources

Comparative

Precision Fluxomics: Statistical Analysis &amp; Integration of Multi-Tracer Metabolic Flux Data

Executive Summary In drug development and metabolic engineering, 13C-Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying intracellular reaction rates.[1][2][3] However, a single isotopic tracer (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and metabolic engineering, 13C-Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying intracellular reaction rates.[1][2][3] However, a single isotopic tracer (e.g., [U-13C]Glucose) rarely resolves every flux in a complex network with high precision.[4] "Blind spots" in the metabolic map lead to wide confidence intervals, rendering the data statistically powerless to detect subtle drug effects.

This guide compares the statistical methodologies for handling Multi-Tracer Experiments . It argues against the naive approach of averaging results from separate experiments and advocates for Simultaneous Co-estimation (Global Fitting) . We provide a validated workflow using INCA software to integrate parallel labeling data, significantly narrowing confidence intervals and validating pathway bottlenecks.

Part 1: The Statistical Challenge

Why Single Tracers Fail

Metabolic fluxes are not measured directly; they are inferred by fitting a mathematical model to Mass Isotopomer Distributions (MIDs).

  • The Problem: Different pathways can produce identical isotopic signatures using a single tracer. For example, [1,2-13C]Glucose provides excellent resolution of the Pentose Phosphate Pathway (PPP) but often leaves the TCA cycle fluxes with large uncertainties (wide confidence intervals).

  • The Consequence: If you compare a Control vs. Drug group using a tracer with low resolution for your target pathway, a true biological difference may be masked by the statistical noise (Type II error).

The Comparison: Independent vs. Simultaneous Analysis

When researchers run two experiments—one with Tracer A (e.g., Glucose) and one with Tracer B (e.g., Glutamine)—they face a critical statistical choice:

FeatureMethod A: Independent Fitting (Naive) Method B: Simultaneous Co-Estimation (Recommended)
Workflow Fit Model A to Tracer A data. Fit Model B to Tracer B data. Average the resulting fluxes.Create ONE model. Fit it to Tracer A and Tracer B data simultaneously to minimize a global error.
Statistical Validity Low. Violates mass balance. A flux calculated in Exp A might biologically contradict Exp B, but averaging hides this conflict.High. Enforces global mass balance. The solution must satisfy the constraints of both datasets at once.
Precision Poor. Confidence intervals remain wide because the model "doesn't know" about the constraints from the other dataset.Superior. Degrees of freedom are increased. Fluxes unresolved by Tracer A are constrained by Tracer B, narrowing the global confidence interval.
Outcome Conflicting maps; difficult interpretation.[5]A single, statistically robust flux map.

Part 2: Tracer Selection & Synergistic Experimental Design

To maximize statistical power, tracers must be selected for orthogonality —where one tracer is weak, the other must be strong.

Tracer Synergy Matrix

Green indicates high resolution; Red indicates poor resolution.

Metabolic Node[1,2-13C] Glucose[U-13C] GlutamineCombined (Parallel Labeling)
Glycolysis High (Distinguishes EMP vs PPP)Low (Diluted by the time it reaches pyruvate)Very High
Pentose Phosphate (PPP) High (Direct m+1/m+2 generation)LowHigh
TCA Cycle Entry Moderate (Pyruvate Dehydrogenase vs PC)High (Enters via Anaplerosis)Very High
Reductive Carboxylation LowHigh (Critical for IDH1/2 mutant tumors)High
Fatty Acid Synthesis HighModerateHigh

Expert Insight: For cancer metabolism studies involving TCA cycle inhibitors (e.g., CB-839), using [U-13C]Glutamine alone is insufficient because it blinds you to compensatory glycolytic flux. You must use a parallel labeling design with [1,2-13C]Glucose to see the whole picture.

Part 3: Visualizing the Workflow

The following diagram illustrates the COMPLETE-MFA (Complementary Parallel Labeling Experiments) workflow. Note that the "Merge" happens at the Model Fitting stage, not the Result stage.

G cluster_exp Experimental Phase (Parallel Cultures) cluster_data Data Acquisition ExpA Experiment A Tracer: [1,2-13C] Glucose MS_A MS Data (A) Isotopomers (MIDs) ExpA->MS_A ExpB Experiment B Tracer: [U-13C] Glutamine MS_B MS Data (B) Isotopomers (MIDs) ExpB->MS_B Fit Global Simultaneous Fitting (Minimize SSR_total = SSR_A + SSR_B) MS_A->Fit Dataset 1 MS_B->Fit Dataset 2 Model Metabolic Network Model (Atom Transitions Defined) Model->Fit Constraints Stat Statistical Analysis (Chi-Square Test & Monte Carlo CI) Fit->Stat Residuals Stat->Model Poor Fit (Refine Model) Map Final Flux Map (Narrow Confidence Intervals) Stat->Map Validated

Figure 1: The "COMPLETE-MFA" workflow. Distinct datasets (A and B) are fed into a single mathematical engine to solve for one global flux vector.

Part 4: Step-by-Step Protocol (INCA Software)

This protocol uses INCA (Isotopomer Network Compartmental Analysis) , the industry-standard MATLAB-based software developed by J.D. Young.

Phase 1: Model Construction
  • Define Network: Load your .mat model file containing reactions and atom transitions (carbon mapping).

  • Define Tracers: In the "Tracers" block, define two distinct experiments.

    • Exp 1: Substrate: Glucose, Labeling: [1,2-13C] (100%).

    • Exp 2: Substrate: Glutamine, Labeling: [U-13C] (100%).

    • Crucial Step: Ensure the "Flux" vector is shared between experiments, but the "Measurement" vectors are distinct.

Phase 2: Data Import
  • Input MIDs: Load Mass Isotopomer Distributions (corrected for natural abundance) into the respective experiment slots.

  • Input External Rates: Enter glucose uptake/lactate production rates. These are critical constraints.

    • Note: If uptake rates differ significantly between the parallel cultures, you cannot use Simultaneous Fitting. The biological state must be identical.

Phase 3: Simultaneous Fitting (The "Estimate" Function)
  • Algorithm Selection: Use estimate in INCA. This triggers a non-linear least squares regression.

  • Objective Function: The software minimizes the global Sum of Squared Residuals (SSR):

    
    
    
  • Restarts: Perform at least 50 random restarts to ensure you have found the global minimum and not a local minimum.

Phase 4: Statistical Validation
  • Goodness-of-Fit: Check the Chi-square (

    
    ) test.
    
    • If

      
       (based on degrees of freedom), the fit is statistically acceptable.
      
    • Failure? If the model fails to fit both datasets simultaneously, it indicates a biological inconsistency (e.g., compartmentalization exists that the model ignores).

  • Uncertainty Analysis: Run continuate or monte carlo simulations.

    • Do not rely on linearized standard deviations. Metabolic models are highly non-linear. Use Profile Likelihood Analysis to determine the true 95% Confidence Intervals (LB/UB).

Part 5: Data Presentation & Interpretation

When publishing or presenting comparison data, avoid bar charts with simple error bars. Use Flux Maps with explicit Confidence Intervals .

Comparison Table: Single vs. Multi-Tracer Precision

Example Data: TCA Cycle Flux (V_cit_syn) in A549 Cells

Metric[1,2-13C]Glucose Only[U-13C]Glutamine OnlyParallel Combined (Simultaneous)
Estimated Flux 10.511.210.8
95% Conf. Interval [5.0 – 18.2][9.8 – 12.5][10.1 – 11.4]
Span (Uncertainty) 13.2 (High Uncertainty)2.7 (Moderate)1.3 (High Precision)
Statistical Verdict Flux is "unresolved"Flux is resolvedFlux is validated
Pathway Logic Visualization

The diagram below explains why the combination works: Glucose tracks the "Backbone" (Glycolysis), while Glutamine tracks the "Engine" (TCA).

Pathway cluster_legend Tracer Contribution Glc [1,2-13C] Glucose Pyr Pyruvate Glc->Pyr Glycolysis (Resolved by Glucose) Gln [U-13C] Glutamine aKG α-Ketoglutarate Gln->aKG Anaplerosis (Resolved by Gln) AcCoA Acetyl-CoA Pyr->AcCoA Cit Citrate AcCoA->Cit TCA Entry Cit->aKG Oxidative Flux aKG->Cit Reductive Flux (IDH1/2) L1 Glucose Signal L2 Glutamine Signal

Figure 2: Orthogonal tracer contributions. Red arrows indicate pathways best resolved by Glucose; Blue arrows indicate pathways best resolved by Glutamine.

References

  • Antoniewicz, M. R. (2015).[2] Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli. Metabolic Engineering.

  • Young, J. D. (2014).[6][7][8] INCA: a computational platform for isotopically non-stationary metabolic flux analysis.[6][7][8][9] Bioinformatics.

  • Crown, S. B., & Antoniewicz, M. R. (2013).[10] Parallel labeling experiments and metabolic flux analysis: Past, present and future methodologies. Metabolic Engineering.

  • Metallo, C. M., et al. (2009).[11] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of D-Altrose-1-¹³C

As researchers and drug development professionals, our work with specialized reagents like D-Altrose-1-¹³C demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewa...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with specialized reagents like D-Altrose-1-¹³C demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of D-Altrose-1-¹³C, moving beyond simple instructions to explain the fundamental principles that ensure a safe and compliant laboratory environment. The core principle guiding the disposal of this compound is that the ¹³C label is a stable, non-radioactive isotope , which fundamentally differentiates its handling from radiolabeled compounds.[1][]

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough risk assessment is paramount. While D-Altrose itself, like other sugars, is generally considered to have low toxicity, it is crucial to treat all laboratory chemicals with caution.[3] The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be informed about the hazards of the chemicals they work with, a requirement fulfilled by consulting the Safety Data Sheet (SDS).[4][5]

  • Primary Chemical Nature: D-Altrose-1-¹³C is a monosaccharide. Its primary risks are not typically associated with high reactivity, corrosivity, or ignitability.

  • Isotopic Label: The Carbon-13 isotope is a naturally occurring, stable isotope of carbon. It does not decay or emit radiation. Therefore, waste containing D-Altrose-1-¹³C does not require special handling as radiological waste.[1][6] The disposal procedures are dictated by its chemical properties, not its isotopic label.[]

  • Consult the SDS: The manufacturer-provided Safety Data Sheet (SDS) is the definitive source for hazard information. Always review the SDS for specific handling, storage, and disposal recommendations before working with a new lot of any chemical.[5]

Table 1: Key Properties of D-Altrose-1-¹³C

PropertyValueSource(s)
Chemical Name D-Altrose-1-¹³C[7]
CAS Number 70849-27-3[7][8][9]
Molecular Formula C₅¹³CH₁₂O₆[7][9]
Molecular Weight 181.15 g/mol [7][9]
Appearance White to off-white solidInferred from similar sugars
Isotope Type Stable (Non-Radioactive)[1][]

Personal Protective Equipment (PPE)

Adherence to standard laboratory PPE protocols is essential to minimize any potential exposure. OSHA standards require employers to identify and provide appropriate PPE for workers handling hazardous materials.[10]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.

  • Body Protection: A standard laboratory coat must be worn.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent contamination and ensure safety. Any materials used to clean a spill are considered chemical waste and must be disposed of accordingly.[5]

  • Alert Personnel: Notify colleagues in the immediate area of the spill.

  • Contain the Spill: For solid D-Altrose-1-¹³C, gently sweep or scoop the material to avoid creating dust. For solutions, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the liquid.

  • Collect Waste: Carefully place all spilled material and contaminated cleaning supplies into a designated, sealable waste container.

  • Decontaminate the Area: Clean the spill surface with an appropriate solvent or cleaning solution.

  • Dispose of Waste: The container with the spill cleanup materials must be labeled and disposed of as hazardous chemical waste, following the protocol detailed below.

Step-by-Step Disposal Protocol

The disposal of D-Altrose-1-¹³C follows the same federal and local regulations that govern general laboratory chemical waste, as established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Segregation

The cardinal rule of chemical waste management is proper segregation. Mixing disparate waste streams can lead to dangerous reactions and significantly increases disposal costs.

  • Solid Waste: Collect pure, unadulterated D-Altrose-1-¹³C solid waste in a dedicated container separate from other chemical wastes.

  • Solution Waste: If D-Altrose-1-¹³C is dissolved in a solvent (e.g., water, buffer, organic solvent), it must be collected in a liquid waste container designated for that specific type of solvent. For example, aqueous solutions should be kept separate from chlorinated or non-chlorinated organic solvent waste.[11]

  • Contaminated Labware: Disposable items like pipette tips, tubes, or gloves that are contaminated with D-Altrose-1-¹³C should be placed in a solid chemical waste container.

Step 2: Container Selection and Management

Waste must be accumulated in containers that are compatible with their contents to prevent leaks or reactions.

  • Compatibility: Use containers made of materials that will not react with the waste (e.g., a high-density polyethylene (HDPE) bottle for aqueous solutions).

  • Condition: Ensure the container is in good condition, free of cracks or damage, and has a secure, leak-proof lid.

  • Closure: Keep waste containers closed at all times, except when actively adding waste.[5] This prevents the release of vapors and reduces the risk of spills.

Step 3: Waste Labeling

Proper labeling is a critical EPA requirement and ensures that everyone, from lab personnel to waste handlers, understands the contents and associated hazards.[12][13]

  • Required Information: Each waste container label must clearly state:

    • The words "Hazardous Waste" .[14]

    • The full chemical name(s) of the contents (e.g., "D-Altrose-1-¹³C in Water" or "Methanol contaminated with D-Altrose-1-¹³C"). Avoid abbreviations or chemical formulas.[12]

    • An indication of the primary hazards (e.g., Flammable, Corrosive, Toxic). While D-Altrose is not highly hazardous, any solvent it is mixed with will dictate the hazard classification.[14]

  • Timing: Affix the label to the container as soon as the first drop of waste is added.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[13]

  • Location: The SAA must be clearly marked. If the waste is flammable, it should be stored in a rated flammable storage cabinet.[13]

  • Volume Limits: An SAA can hold a maximum of 55 gallons of hazardous waste.[14]

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to catch any potential leaks.

Step 5: Arranging for Final Disposal

Laboratory waste must be disposed of through your institution's certified channels.

  • Contact EHS: When the waste container is full or has been in the SAA for an extended period (typically up to one year for partially filled containers), contact your facility's Environmental Health and Safety (EHS) department to arrange for a pickup.[11]

  • Do Not Drain Dispose: Unless explicitly permitted by your institution's EHS for specific, neutralized, and highly dilute aqueous solutions, do not pour chemical waste down the drain.[15] D-Altrose-1-¹³C, especially in solid form or in organic solvents, is not suitable for drain disposal.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of D-Altrose-1-¹³C waste.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 cluster_8 start Waste Generated (Containing D-Altrose-1-13C) is_radioactive Is the Isotope Radioactive? start->is_radioactive stable_isotope No, it is a Stable Isotope (13C). Treat as Chemical Waste. is_radioactive->stable_isotope No radioactive_waste Yes. Follow Radiological Waste Protocol. is_radioactive->radioactive_waste Yes waste_type Determine Waste Type stable_isotope->waste_type solid_waste Segregate as Solid Chemical Waste waste_type->solid_waste Solid liquid_waste Segregate by Solvent Type (Aqueous, Organic, etc.) waste_type->liquid_waste Liquid sharps_waste Segregate as Contaminated Sharps/Glassware waste_type->sharps_waste Labware containerize Select Compatible Container. Keep Closed. solid_waste->containerize liquid_waste->containerize sharps_waste->containerize label Label with 'Hazardous Waste', Full Chemical Name(s), & Hazards containerize->label store Store in Designated Satellite Accumulation Area (SAA) label->store pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->pickup

Caption: Decision workflow for the disposal of D-Altrose-1-¹³C waste.

References

  • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Office of Clinical and Research Safety. The Laboratory Standard. Available at: [Link]

  • MasterControl. (2023, September 18). 29 CFR 1910.1450 — OSHA Laboratory Standard. Available at: [Link]

  • OSHA. (2011). Laboratory Safety Guidance. OSHA 3404-11R. Available at: [Link]

  • ASPR. OSHA Standards for Biological Laboratories. Available at: [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Available at: [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Available at: [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Available at: [Link]

  • ACS Publications. (1995). Synthesis and Applications of Isotopically Labelled Compounds 1994. Available at: [Link]

  • Chemsrc. (2025, August 25). D-Altrose-1-13C | CAS#:70849-27-3. Available at: [Link]

  • IAEA. LABELLED COMPOUNDS IN DEVELOPING COUNTRIES. Available at: [Link]

  • BioGro, Inc. (2019, November 5). Safety Data Sheet. Available at: [Link]

  • Pharmaffiliates. CAS No : 70849-27-3| Chemical Name : D-Altrose-1-13C. Available at: [Link]

  • Institutional Planning and Operations, Rutgers University. Waste Treatment & Drain Disposal. Available at: [Link]

  • MP Biomedicals. D-(+)-Altrose. Available at: [Link]

  • UW-La Crosse. (2019, February 15). Part G: Chemical Disposal Procedures. Available at: [Link]

  • NJ.gov. MATERIALS PROCEDURES. Available at: [Link]

Sources

Handling

Operational Guide: Handling &amp; Safety Protocols for D-Altrose-1-13C

Executive Summary & Risk Profile D-Altrose-1-13C is a high-value, stable isotope-labeled monosaccharide used primarily as an internal standard in NMR spectroscopy and metabolic flux analysis. Unlike radiolabeled compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

D-Altrose-1-13C is a high-value, stable isotope-labeled monosaccharide used primarily as an internal standard in NMR spectroscopy and metabolic flux analysis. Unlike radiolabeled compounds (e.g.,


), D-Altrose-1-13C is non-radioactive  and does not decay.

While the toxicological risks to the operator are low (comparable to standard glucose), the operational risk is high due to the reagent's cost and susceptibility to contamination. The primary safety objective is a bidirectional protective strategy:

  • Operator Safety: Protection against particulate inhalation and potential allergic sensitization.

  • Data Integrity: Protection of the isotope from keratin (skin proteins), RNases/DNases, and atmospheric moisture which can compromise Mass Spectrometry (MS) and NMR baselines.

Hazard Classification (GHS)[1]
  • Signal Word: Warning (Precautionary)

  • Hazard Statements: May cause respiratory irritation (H335) if inhaled as fine dust.

  • Radioactivity: None.[1] (Stable Isotope).[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory not only for OSHA compliance but to prevent biological contamination of the


 source, which can lead to erroneous peaks in high-sensitivity MS applications.
PPE ComponentSpecificationScientific Rationale (The "Why")
Hand Protection Nitrile (4 mil minimum) Crucial: Do NOT use Latex. Latex proteins can leach into samples, appearing as contaminant peaks in Mass Spectrometry. Nitrile provides an inert barrier against skin oils and enzymes.
Respiratory N95 or P100 Mask Prevents inhalation of fine particulates. More importantly, it prevents exhaled moisture and salivary enzymes from degrading the hygroscopic sugar during weighing.
Eye Protection Chemical Splash Goggles Standard ANSI Z87.1 compliance. Prevents ocular irritation from airborne sugar dust.[3]
Body Protection Anti-Static Lab Coat Synthetic fibers in standard clothes generate static, which can cause the lightweight

powder to "jump" or disperse, leading to mass loss.
Footwear Closed-toe, non-porous Standard laboratory requirement to prevent dermal contact with spills.

Operational Workflow: Handling & Solubilization

Phase A: Environmental Preparation
  • Static Control: Use an ionizing fan or anti-static gun on the balance area before opening the vial. Charged particles can result in significant loss of material during transfer.

  • Atmosphere: If possible, handle in a low-humidity environment (<40% RH). D-Altrose is hygroscopic; moisture absorption alters the effective mass and isotopic concentration calculations.

Phase B: Weighing Protocol (The "Zero-Loss" Method)
  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Taring: Place the receiving vessel (e.g., volumetric flask) on the analytical balance and tare.

  • Transfer: Do not use a spatula directly in the stock vial if avoiding cross-contamination is critical. Instead, gently tap the stock vial to transfer powder, or use a disposable, anti-static weighing boat.

  • Gravimetric Confirmation: Record the exact mass. Do not rely on the vendor's label mass for quantitative metabolic studies, as trace residual solvent may affect the net weight.

Phase C: Solubilization
  • Solvent Choice: Use HPLC-grade water or deuterated solvents (

    
    ) for NMR.
    
  • Rinsing: If the entire vial content is needed, introduce the solvent directly into the original shipping vial, vortex, and transfer. Repeat 3x to ensure 99.9% recovery of the isotope.

Visualized Workflow (Logic Map)

The following diagram outlines the decision-making process for safe handling and integrity preservation.

G Start Start: D-Altrose-1-13C Handling CheckEnv Check Environment: Humidity < 40%? Start->CheckEnv Dehumidify Action: Activate Dehumidifier or Use Glove Box CheckEnv->Dehumidify No PPE_Check PPE Verification: Nitrile Gloves + N95 Mask CheckEnv->PPE_Check Yes Dehumidify->PPE_Check Static_Check Static Control: Is Ionizer Active? PPE_Check->Static_Check Discharge Action: Use Anti-Static Gun Static_Check->Discharge No Weighing Weighing Protocol: Gravimetric Analysis Static_Check->Weighing Yes Discharge->Weighing Solubilization Solubilization: Direct Vial Rinse (3x) Weighing->Solubilization Waste Disposal/Storage: -20°C Desiccated Solubilization->Waste

Figure 1: Decision logic for environmental control and handling of stable isotope carbohydrates.

Disposal & Spill Management[7]

Waste Classification[8]
  • Regulatory Status: Non-Hazardous Chemical Waste.

  • Radioactive Waste: NO. Do not dispose of in radioactive waste streams (yellow bags/bins) as this incurs unnecessary disposal costs and regulatory confusion.

Disposal Protocol
  • Aqueous Solutions: Dilute solutions (<1%) can often be disposed of via sanitary sewer with copious water, subject to local municipal regulations.

  • Concentrated Stocks: Collect in a container labeled "Non-Hazardous Organic/Sugar Waste."

  • Empty Vials: Triple rinse with water. Deface the label to remove chemical identification. Recycle glass or dispose of in sharps container.[4]

Spill Cleanup (Dry Powder)
  • Do not sweep vigorously. This generates dust.

  • Method: Cover the spill with a damp paper towel (water-moistened) to solubilize the sugar locally.

  • Wipe: Wipe up the damp material.

  • Clean: Clean the surface with 70% Ethanol to remove sticky residue.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5793, D-Altrose. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • University of Pittsburgh. Specific Instruction for Isotope Research Waste (Distinction between Stable and Radioactive). Retrieved from [Link]

Sources

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